6-Chloro-3-fluoro-2-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWESBSDFTASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-3-fluoro-2-methoxypyridine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-fluoro-2-methoxypyridine
Introduction
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides a versatile scaffold for the development of complex molecular architectures and novel active ingredients. The strategic placement of these groups allows for multiple, distinct downstream chemical modifications, such as cross-coupling, nucleophilic substitution, and metallation reactions.
The synthesis of this molecule, however, presents notable regiochemical challenges. The pyridine core, inherently electron-deficient, is further influenced by the electronic properties of its substituents. The successful synthesis hinges on the precise and controlled introduction of each functional group onto the pyridine ring, navigating the competing influences that dictate reactivity and orientation. This guide provides a comprehensive overview of the most robust and scientifically validated pathways for the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Primary Synthesis Pathway: A Stepwise Functionalization Approach
The most reliable and well-documented strategy for synthesizing this compound begins with a commercially available starting material, 2,6-dichloropyridine. This multi-step approach offers superior control over the introduction of each substituent, ensuring high regioselectivity at each critical transformation. The overall pathway involves the sequential nitration, reduction, fluorination (via diazotization), and finally, a regioselective methoxylation.
Figure 1: Proposed pathway for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 2,6-Dichloro-3-fluoropyridine
This initial phase focuses on converting 2,6-dichloropyridine into the crucial trifunctional intermediate, 2,6-dichloro-3-fluoropyridine. The installation of the C-3 fluorine atom is achieved via a classic Balz-Schiemann type reaction on an amino precursor.
Step 1.1: Nitration of 2,6-Dichloropyridine
The first step involves the electrophilic nitration of 2,6-dichloropyridine. The two chlorine atoms are deactivating, ortho-, para-directing substituents. However, the pyridine nitrogen is strongly deactivating, particularly at the C-2, C-4, and C-6 positions. Under harsh nitrating conditions (a mixture of nitric and sulfuric acid), substitution occurs at the C-3 position, which is the least deactivated site.
-
Causality: The reaction requires a potent nitrating agent (the nitronium ion, NO₂⁺), generated in situ from nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[1] The reaction temperature is a critical parameter to control the reaction rate and minimize side-product formation.
Experimental Protocol (Adapted from[1])
-
To a stirred mixture of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise while maintaining the temperature below 20°C with an ice bath.
-
Cool the mixture to 0-5°C and add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Step 1.2: Reduction of 2,6-Dichloro-3-nitropyridine
The nitro group is subsequently reduced to an amine to set the stage for diazotization. A variety of reducing agents can be employed, with metal-acid systems like iron or tin in hydrochloric acid being common, cost-effective, and efficient for this transformation.
-
Expertise: While catalytic hydrogenation (e.g., H₂/Pd-C) is an alternative, metal-acid reductions are often preferred in industrial settings for nitro arenes due to their lower cost and high functional group tolerance. The reaction proceeds via a series of single-electron transfers from the metal surface.
Experimental Protocol
-
Suspend 2,6-dichloro-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder and concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with an aqueous base (e.g., sodium carbonate solution) and extract the product, 3-amino-2,6-dichloropyridine, with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
Step 1.3: Synthesis of 2,6-Dichloro-3-fluoropyridine via Diazotization-Fluorination
This is the critical fluorine-installation step. The transformation of the amino group into a fluorine atom is reliably achieved through the Balz-Schiemann reaction or a related variant.[2] The amine is first converted to a diazonium salt using a nitrite source under acidic conditions, which is then thermally decomposed in the presence of a fluoride source like tetrafluoroboric acid (HBF₄) or hydrogen fluoride-pyridine.
Experimental Protocol (Balz-Schiemann Reaction)
-
Dissolve 3-amino-2,6-dichloropyridine in an aqueous solution of tetrafluoroboric acid at 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
The precipitated diazonium salt is collected by filtration, washed with cold water, cold methanol, and then diethyl ether.
-
The dried salt is then carefully heated (thermally decomposed) in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
The resulting mixture is cooled, washed with aqueous base, and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation to afford pure 2,6-dichloro-3-fluoropyridine.
Part 2: Regioselective Methoxylation of 2,6-Dichloro-3-fluoropyridine
With the key intermediate in hand, the final step is a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The regioselectivity of this step is paramount to the success of the overall synthesis.
-
Trustworthiness & Mechanistic Insight: The pyridine ring contains three electron-withdrawing substituents (two chlorines and one fluorine) and the ring nitrogen itself, making it highly susceptible to nucleophilic attack. The attack of sodium methoxide can theoretically occur at either the C-2 or C-6 position, displacing a chloride ion.
-
Electronic Activation: The C-2 and C-6 positions are both activated by the electron-withdrawing effect of the ring nitrogen. The C-3 fluorine atom also strongly activates the adjacent C-2 position through its inductive effect.
-
Selectivity Driver: The attack occurs preferentially at the C-2 position. This selectivity is primarily driven by the powerful activating effect of the adjacent C-3 fluorine atom, which stabilizes the negative charge in the Meisenheimer intermediate more effectively for attack at C-2 than at C-6. The proximity to the ring nitrogen also contributes to the higher reactivity of the C-2 position.
-
Experimental Protocol (Adapted from analogous methoxylations[3])
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
To this solution, add 2,6-dichloro-3-fluoropyridine dropwise or in portions, while maintaining a low temperature (e.g., 10-15°C).
-
After the addition, allow the reaction mixture to warm to room temperature or gently heat (e.g., 25-40°C) and stir for several hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.
Quantitative Data Summary
The following table provides representative data for the primary synthesis pathway. Yields are illustrative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity (%) | Reference |
| 1.1 | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | HNO₃, H₂SO₄ | 60-85% | >97% | [1] |
| 1.2 | 2,6-Dichloro-3-nitropyridine | 3-Amino-2,6-dichloropyridine | Fe, HCl | 85-95% | >95% | (Generic) |
| 1.3 | 3-Amino-2,6-dichloropyridine | 2,6-Dichloro-3-fluoropyridine | NaNO₂, HBF₄ | 50-70% | >98% | [2] |
| 2.0 | 2,6-Dichloro-3-fluoropyridine | This compound | NaOMe, MeOH | 70-90% | >99% | [3] |
Alternative Synthetic Strategies
While the stepwise functionalization of 2,6-dichloropyridine is the most robust route, other strategies exist, though they often present greater synthetic challenges.
-
C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H functionalization could theoretically be employed.[4][5] For example, one could envision starting with a pre-formed 3-fluoro-2-methoxypyridine and attempting a regioselective C-H chlorination at the C-6 position. However, achieving high regioselectivity in C-H functionalization on such an electronically complex pyridine ring is non-trivial and would likely require significant screening of catalysts and directing groups.[6][7]
-
Ring Formation Synthesis: It is also conceivable to construct the substituted pyridine ring from acyclic precursors already bearing the required functionalities. Such approaches often involve multi-component condensation reactions. While powerful, these methods can require more specialized starting materials and extensive optimization to achieve good yields of the desired isomer.
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined, four-step sequence starting from 2,6-dichloropyridine. This pathway, involving nitration, reduction, diazotization-fluorination, and regioselective methoxylation, provides excellent control over the introduction of each functional group. The key to the entire synthesis is the highly regioselective nucleophilic aromatic substitution of the C-2 chlorine with methoxide, driven by the strong activating effect of the adjacent C-3 fluorine atom. This robust and scalable route provides a dependable method for accessing this valuable building block for applications in drug discovery and development.
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. 52208-50-1 | 2,6-Dichloro-3-fluoropyridine [fluoromart.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-3-fluoro-2-methoxypyridine: A Key Building Block for Pharmaceutical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of 6-Chloro-3-fluoro-2-methoxypyridine, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, spectral analysis, reactivity, and applications in medicinal chemistry, offering a valuable resource for the synthesis of novel therapeutic agents.
Core Chemical Identity
CAS Number: 1261473-36-2[1][2]
Molecular Formula: C₆H₅ClFNO
Molecular Weight: 161.56 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 161.56 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Commercially available |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Mechanistic Insights
A plausible synthetic route commences with a readily available substituted pyridine, followed by a series of functional group interconversions. Key transformations in the synthesis of such halogenated and methoxylated pyridines include nitration, chlorination, fluorination (often via a Balz-Schiemann reaction or nucleophilic aromatic substitution), reduction of a nitro group to an amine, and subsequent methoxylation.
Proposed Synthetic Pathway:
Caption: A potential synthetic route to the target molecule.
Experimental Protocol (General Procedure for Methylation):
A generalized protocol for the methylation of a hydroxypyridine to its corresponding methoxypyridine is as follows:
-
Dissolution: The hydroxypyridine precursor is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is typically stirred at room temperature until deprotonation is complete.
-
Methylation: A methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure methoxypyridine.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, the expected spectroscopic characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A singlet corresponding to the three protons of the methoxy group will also be present, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JC-F). The chemical shifts will be influenced by the electronegativity of the chlorine, fluorine, and oxygen atoms.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A prominent M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[3] Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine radical (•Cl), and cleavage of the pyridine ring.
Reactivity and Synthetic Utility in Drug Discovery
This compound is a versatile building block in medicinal chemistry due to its distinct reactive sites. The chloro, fluoro, and methoxy groups impart unique electronic properties and offer multiple handles for further functionalization.
Key Reaction Types:
-
Cross-Coupling Reactions: The chlorine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6][7] These reactions are fundamental in drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The electron-donating methoxy group at the 2-position can influence the reactivity of the C-Cl bond, sometimes requiring more active catalytic systems for efficient coupling.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is activated towards nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The chlorine at the 6-position can be displaced by various nucleophiles.
The strategic incorporation of fluorine and chlorine atoms is a common strategy in drug design.[8] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while chlorine can serve as a key reactive handle for further synthetic modifications. The methoxy group can also influence the molecule's conformation and metabolic profile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally similar compounds suggest that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[9][10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its unique substitution pattern provides multiple avenues for synthetic diversification, enabling the creation of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.
References
- 1. This compound - CAS:1261473-36-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 1261473-36-2 [m.chemicalbook.com]
- 3. CN115925618A - A kind of synthetic method of 2-(2,2,2-trifluoroethoxy)-6-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
spectroscopic data (NMR, IR, MS) of 6-Chloro-3-fluoro-2-methoxypyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-3-fluoro-2-methoxypyridine
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus extends beyond mere data presentation to include the underlying principles, experimental protocols, and expert interpretation, ensuring a thorough understanding of the molecule's structural and electronic properties.
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a chloro atom, a fluoro atom, and a methoxy group—on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures with potential biological activity. The halogen substituents can be exploited for various cross-coupling reactions, enabling the introduction of diverse functionalities.
Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide will delve into the expected spectroscopic signatures of this compound, providing a predictive framework based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete characterization.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the electronic environment of the two protons on the pyridine ring and the three protons of the methoxy group. The electron-withdrawing nature of the nitrogen atom and the halogen substituents significantly influences the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.60 - 7.75 | Doublet of doublets (dd) | J(H4-H5) = 8.5, J(H4-F3) = 9.0 |
| H-5 | 6.80 - 6.95 | Doublet of doublets (dd) | J(H5-H4) = 8.5, J(H5-F3) = 2.5 |
| -OCH₃ | 4.00 - 4.10 | Singlet (s) | N/A |
Expertise & Experience: The predicted chemical shifts are based on the analysis of similar compounds. For instance, in 2-chloro-6-methoxypyridine, the protons are found in a similar range[1]. The presence of the fluorine at position 3 will introduce additional coupling. The H-4 proton is expected to show a larger coupling constant to the fluorine due to the through-bond interaction over three bonds (³JHF), while the H-5 proton will exhibit a smaller four-bond coupling (⁴JHF). The methoxy group protons are expected to be a sharp singlet as they are not coupled to any other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Visualization: ¹H-¹⁹F Coupling Pathway
References
solubility of 6-Chloro-3-fluoro-2-methoxypyridine in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloro-3-fluoro-2-methoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes foundational principles and robust experimental design. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in synthesis, formulation, and quality control. The guide furnishes detailed, self-validating protocols for both qualitative and quantitative solubility determination, coupled with established analytical methods for concentration measurement.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as building blocks in the pharmaceutical and agrochemical industries.[1][2] The solubility of such an intermediate is a critical physical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development.
A molecule's solubility is fundamentally dictated by its structure and the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[3]
Structural Analysis of this compound:
-
Pyridine Ring: The core structure is a six-membered aromatic ring containing an electronegative nitrogen atom. This nitrogen has a lone pair of electrons that is not delocalized into the aromatic system, making the molecule basic (pKa of the conjugate acid of pyridine is ~5.21) and capable of acting as a hydrogen bond acceptor.[1][2] The pyridine ring itself imparts a degree of polarity.[4]
-
Substituents:
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogen substituents are electronegative and contribute to the molecule's overall polarity. However, they also increase its molecular weight and volume, which can sometimes decrease solubility.
-
Methoxy (-OCH₃) Group: The ether linkage in the methoxy group is polar and the oxygen atom can act as a hydrogen bond acceptor.
-
Based on this structure—a polar aromatic core with multiple polar functional groups—it is predicted that this compound will exhibit favorable solubility in polar aprotic and moderately polar protic organic solvents. Its solubility in non-polar solvents like hexanes is expected to be limited.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen and methoxy oxygen. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions with the polar pyridine ring and substituents. |
| Low Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to Low | "Like dissolves like" principle suggests some interaction is possible, but less favorable than with highly polar solvents.[3] |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Mismatch in polarity between the polar solute and non-polar solvent. |
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The following sections provide robust protocols for both initial screening and precise quantitative measurement.
Workflow for Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid and efficient method to screen a variety of solvents and classify the compound's general solubility behavior. This involves observing the dissolution of a small, known amount of solute in a fixed volume of solvent.
Caption: Workflow for qualitative solubility screening.
Step-by-Step Protocol: Qualitative Screening
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a small glass vial.
-
Solvent Addition: Add a defined volume of the test solvent (e.g., 1 mL).
-
Mixing: Seal the vial and shake it vigorously for at least 60 seconds.[5] Using a vortex mixer is recommended to ensure thorough mixing. Maintain a constant temperature, as solubility is temperature-dependent.[3]
-
Observation: Allow the sample to stand for a few minutes and observe.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[5]
-
-
Documentation: Record the results for each solvent tested.
Quantitative Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a gold-standard, trustworthy technique for determining the equilibrium solubility of a compound.[3] It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Step-by-Step Protocol: Quantitative Determination
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the flask tightly to prevent solvent evaporation. Place the flask in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. It is critical to maintain the constant temperature during this step.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean, pre-weighed vial. This step removes all undissolved micro-particulates.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Both gravimetric or volumetric dilutions are acceptable.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the precise concentration.
Analytical Quantification Protocols
The accuracy of the quantitative solubility value depends entirely on the method used to measure the solute's concentration. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two widely used techniques.[6]
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly specific and sensitive method suitable for the quantification of many organic compounds, including pyridine derivatives.[7][8]
Protocol:
-
Method Development: Develop a stability-indicating RP-HPLC method. A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water (with an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).[9]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Calibration Curve:
-
Prepare a high-concentration stock solution of this compound in the chosen solvent and accurately dilute it to create a series of at least five standard solutions of known concentrations.
-
Inject each standard in triplicate and plot the peak area against concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the shake-flask experiment.
-
Use the peak area from the sample and the calibration curve equation to calculate its concentration.
-
Apply the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
-
Method 2: UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is only suitable if the analyte has a distinct chromophore and the solvent is transparent in that UV-Vis region.[6]
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations from a primary stock solution.[10]
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve. Confirm linearity (R² > 0.995).
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Use the calibration curve to determine the concentration of the sample.
-
Apply the dilution factor to calculate the solubility.
-
Data Presentation and Interpretation
Solubility data should be reported in standard units for clarity and comparability.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC |
| Acetone | 25.0 ± 0.5 | Experimental Value | Calculated Value | UV-Vis |
| Dichloromethane | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC |
| n-Hexane | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC |
Calculations:
-
Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
Solubility (mol/L) = Solubility (g/L) / Molecular Weight ( g/mol )
Safety and Handling
Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the solubility of this compound. By combining theoretical structural analysis with robust experimental protocols like the isothermal shake-flask method and precise analytical techniques such as HPLC, researchers can generate reliable and accurate solubility data. This information is indispensable for the effective design of synthetic routes, purification processes, and the development of novel chemical entities.
References
- 1. Pyridine [chemeurope.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-氯-6-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-3-fluoro-2-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone of contemporary drug discovery, prized for its versatile reactivity and its presence in a multitude of clinically successful pharmaceuticals. Within this privileged class of heterocycles, 6-Chloro-3-fluoro-2-methoxypyridine has emerged as a particularly valuable building block. The strategic arrangement of its chloro, fluoro, and methoxy substituents imparts a unique combination of electronic properties, metabolic stability, and synthetic versatility. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthesis, reactivity, and its role in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for novel therapeutics.
Introduction: The Architectural Advantages of a Polysubstituted Pyridine
The intrinsic value of this compound in medicinal chemistry stems from the synergistic interplay of its three key substituents. Each functional group offers distinct advantages that can be exploited to fine-tune the physicochemical and pharmacological properties of a lead compound.
-
The 6-Chloro Group: This halogen atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. Its reactivity allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl moieties, enabling rapid diversification of a core scaffold. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[1]
-
The 3-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[2] Its high electronegativity can also modulate the pKa of nearby functional groups and influence conformational preferences, often leading to improved target engagement and pharmacokinetic profiles.
-
The 2-Methoxy Group: The methoxy group is an electron-donating substituent that can influence the electronic distribution within the pyridine ring, impacting its reactivity. It can also serve as a hydrogen bond acceptor, contributing to ligand-receptor interactions. Moreover, the methoxy group can impact the overall lipophilicity and solubility of a molecule, crucial parameters in drug design.
This unique combination of a reactive handle (chloro), a metabolic stabilizer (fluoro), and a modulator of electronic and physical properties (methoxy) makes this compound a highly sought-after building block for the synthesis of novel therapeutic agents.
Synthetic Accessibility and Key Reactions
The utility of a building block is intrinsically linked to its accessibility and the predictability of its chemical transformations. This compound can be synthesized through multi-step sequences, often starting from readily available pyridine precursors. The key to its application lies in the selective functionalization of the chloro-substituted position.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The workhorse reactions for derivatizing this compound are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[3][4][5][6][7] This reaction is instrumental in constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many classes of drugs, including kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for the synthesis of a vast array of pharmaceuticals.[8][9][10][11][12] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine, followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach
While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAr) offers a complementary and often more direct route for introducing certain nucleophiles.[1][13][14][15] The electron-deficient nature of the pyridine ring, further enhanced by the fluoro and chloro substituents, facilitates the attack of strong nucleophiles at the 6-position, leading to the displacement of the chloride. This method is particularly useful for introducing alkoxides, thiolates, and certain amines.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on this compound
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine) (1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Optional: Base (e.g., K₂CO₃) if the nucleophile is an amine
Procedure:
-
Dissolve this compound in the polar aprotic solvent in a reaction vessel.
-
If using an amine nucleophile, add the base.
-
Add the nucleophile to the reaction mixture.
-
Heat the mixture to a temperature ranging from 50 to 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Applications in Medicinal Chemistry: Case Studies and Potential
While specific, marketed drugs containing the this compound core are not yet prevalent in the public domain, its structural motifs and those of closely related analogs are found in numerous patented compounds, particularly in the area of kinase inhibitor research.[2][16] The strategic combination of substituents makes it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Kinase Inhibitors: A Privileged Scaffold
The pyridine ring is a well-established scaffold in the design of kinase inhibitors, often mimicking the adenine region of ATP. The strategic derivatization of the this compound core via the aforementioned synthetic methods allows for the exploration of chemical space around the kinase active site. For example, Suzuki-Miyaura coupling can introduce bulky aryl groups that can occupy hydrophobic pockets, while Buchwald-Hartwig amination can install amine functionalities that can form key hydrogen bonds with the hinge region of the kinase.
Caption: Synthetic utility of the this compound scaffold.
Structure-Activity Relationship (SAR) Insights from Analogs
While a comprehensive SAR study on this compound derivatives is not yet publicly available, valuable insights can be gleaned from related structures. For instance, studies on other substituted chloropyrimidines have demonstrated that the nature of the substituent introduced at the chloro-position significantly impacts biological activity.[17] Small, hydrogen-bond donating or accepting groups introduced via amination can lead to potent interactions with target proteins. Similarly, the steric and electronic properties of the aryl groups introduced via Suzuki coupling can dramatically influence potency and selectivity.
| Reaction Type | Introduced Moiety | Potential Impact on Biological Activity |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Exploration of hydrophobic pockets, π-π stacking interactions |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | Formation of key hydrogen bonds, modulation of pKa |
| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Improved solubility, additional binding interactions |
Table 1: Potential impact of derivatization on biological activity.
Future Perspectives and Conclusion
This compound stands as a testament to the power of strategic substitution in medicinal chemistry. Its unique combination of a reactive handle, a metabolic shield, and a modulating methoxy group provides a powerful platform for the design and synthesis of novel drug candidates. While its full potential is still being explored, the versatility demonstrated by its analogous structures in the patent and scientific literature strongly suggests that this building block will play an increasingly important role in the development of next-generation therapeutics. As our understanding of target biology deepens and the demand for finely-tuned drug-like properties grows, the strategic application of polysubstituted heterocyclic scaffolds like this compound will undoubtedly continue to be a fruitful area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Ambeed [ambeed.com]
- 16. US20050054663A1 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 17. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-3-fluoro-2-methoxypyridine: Synthesis, Properties, and Applications
Introduction: A Versatile Scaffold in Modern Chemistry
6-Chloro-3-fluoro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] The strategic placement of its functional groups—a chlorine atom, a fluorine atom, and a methoxy group—on the pyridine core imparts a unique combination of electronic properties and reactivity. This substitution pattern allows for diverse chemical modifications, making it a sought-after precursor for the synthesis of complex molecular architectures targeting a wide range of applications.[1] The pyridine moiety itself is a common motif in numerous approved pharmaceutical agents, and the specific substituents on this compound can significantly influence the pharmacological activity, selectivity, and pharmacokinetic properties of its derivatives.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, grounded in established chemical principles and supported by relevant literature.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO | [3][4] |
| Molecular Weight | 161.56 g/mol | [4] |
| CAS Number | 1261473-36-2 | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | COC1=NC(Cl)=CC=C1F | [3] |
| InChI Key | IWLWESBSDFTASC-UHFFFAOYSA-N | [3] |
| Purity | ≥98% (commercially available) | [3] |
| LogP | 2.16 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Proposed Synthetic Pathways and Methodologies
The precise historical discovery and initial synthesis of this compound are not prominently documented in publicly accessible literature. However, based on established methodologies for the synthesis of substituted pyridines, a logical multi-step synthetic route can be proposed. The following protocols are based on analogous procedures for the preparation of similar halogenated and methoxy-substituted pyridines.[2]
Pathway 1: From 2-Amino-3-fluoropyridine
This pathway represents a plausible and versatile approach, starting from a commercially available precursor. The key transformations involve diazotization, chlorination, and subsequent methoxylation.
Caption: Proposed synthesis of this compound from 2-Amino-3-fluoropyridine.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-fluoropyridine
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.
-
Procedure:
-
Dissolve 2-amino-3-fluoropyridine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-chloro-3-fluoropyridine.
-
Step 2: Synthesis of 6-Chloro-3-fluoro-2-hydroxypyridine
-
Rationale: N-oxidation of the pyridine ring followed by rearrangement is a common strategy to introduce a hydroxyl group at the 2-position.
-
Procedure:
-
Dissolve 2-chloro-3-fluoropyridine in a suitable solvent such as chloroform or dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
The intermediate N-oxide is then typically rearranged to the 2-hydroxypyridine derivative upon heating in acetic anhydride followed by hydrolysis.
-
Work-up involves neutralization and extraction, followed by purification.
-
Step 3: Synthesis of this compound
-
Rationale: Williamson ether synthesis is a straightforward and high-yielding method for the methylation of a hydroxyl group.
-
Procedure:
-
Suspend 6-chloro-3-fluoro-2-hydroxypyridine in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group.
-
Add a methylating agent, for example, methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent in vacuo. The final product can be purified by column chromatography.
-
Pathway 2: Halogen Exchange and Functional Group Interconversion
An alternative approach could involve a halogen exchange reaction on a pre-functionalized pyridine ring.
Caption: Alternative synthesis via nucleophilic aromatic substitution.
Experimental Protocol:
-
Rationale: The chlorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic aromatic substitution than a chlorine atom at other positions, especially when activated by an electron-withdrawing group. Sodium methoxide is a strong nucleophile suitable for this transformation.
-
Procedure:
-
Dissolve 2,6-dichloro-3-fluoropyridine in methanol or another suitable polar aprotic solvent.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC or GC-MS to ensure selective substitution at the 2-position.
-
Once the reaction is complete, neutralize the mixture and remove the solvent.
-
The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.
-
Applications in Research and Development
While specific drugs directly incorporating the this compound scaffold are not widely documented in public literature, its structural motifs are present in various bioactive molecules, and it is considered a key intermediate in their synthesis.[1] The utility of this class of compounds lies in their ability to serve as a starting point for generating libraries of molecules for screening and lead optimization in drug discovery programs.[1] The presence of halogens allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further complexity, while the methoxy group can influence the molecule's conformation and metabolic stability.[1]
Safety and Handling
This compound is classified as harmful and an irritant.[3] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While its specific discovery is not well-documented, logical and efficient synthetic pathways can be devised based on established organic chemistry principles. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its successful application in research and development.
References
A Senior Application Scientist's Guide to 6-Chloro-3-fluoro-2-methoxypyridine in Modern Drug Discovery
This technical guide provides an in-depth analysis of 6-Chloro-3-fluoro-2-methoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore its commercial availability, key chemical properties, safety considerations, and strategic applications in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of new chemical entities.
Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic functionalization of the pyridine ring with substituents like chloro, fluoro, and methoxy groups can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound offers a unique combination of these features, making it a valuable starting material for drug discovery programs.
The presence of a chlorine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate the molecule's conformation and solubility. This trifunctionalized pattern presents a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization.
Commercial Availability and Supplier Overview
This compound is commercially available from a number of specialized chemical suppliers. The table below provides a summary of representative suppliers and their offerings. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.
| Supplier | Product Number | CAS Number | Purity | Pack Sizes Available |
| Sunway Pharm Ltd | CB83926 | 1261473-36-2 | >98% | Inquire |
| Fluorochem | F849998 | 1261473-36-2 | 98% | 100 mg, 250 mg, 1 g, 5 g |
| ChemicalBook | CB83926 | 1261473-36-2 | >98% | Inquire |
Note: Availability and pack sizes are subject to change. Please consult the suppliers' websites for the most current information.
Technical Data and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of this compound is crucial for its safe handling and effective use in the laboratory.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H5ClFNO | [1] |
| Molecular Weight | 161.56 g/mol | [1] |
| CAS Number | 1261473-36-2 | [1] |
| Appearance | White to off-white solid | Generic SDS |
| LogP | 2.16 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Data
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful and an irritant.[2] The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed handling and disposal information, consult the supplier's SDS.[7][8][9][10]
Applications in Drug Discovery and Synthesis
The trifunctionalized nature of this compound makes it a versatile building block for accessing a wide range of more complex molecules. The chloro, fluoro, and methoxy groups each play a distinct role in influencing the reactivity and biological activity of its derivatives.[11][12][13]
Strategic Roles of Substituents
Caption: Strategic roles of substituents in drug design.
The chloro group at the 6-position is particularly amenable to Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the pyridine core. The fluorine atom at the 3-position can block metabolic oxidation at that site, potentially increasing the half-life of a drug candidate. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its binding to target proteins. The methoxy group at the 2-position can influence the molecule's overall lipophilicity and solubility, and its steric bulk can favor a particular conformation, which may be beneficial for target engagement.
Proposed Synthetic Utility: A General Protocol for Derivatization
The following is a generalized, exemplary protocol for a Suzuki cross-coupling reaction using this compound as the starting material. This protocol is based on established methods for similar transformations.[14]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-fluoro-2-methoxypyridine derivative.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient reaction.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
-
Degassed Solvent: Removing dissolved oxygen from the solvent further protects the catalyst from oxidation.
Caption: Generalized workflow for Suzuki cross-coupling.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique substitution pattern provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds. A comprehensive understanding of its commercial availability, chemical properties, and reactivity is essential for its effective application in the synthesis of novel therapeutic agents. The strategic use of this and similar halogenated pyridine derivatives will undoubtedly continue to contribute to the development of new and improved medicines.[15][16]
References
- 1. This compound - CAS:1261473-36-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. drughunter.com [drughunter.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-3-fluoro-2-methoxypyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, for constructing biaryl and heteroaryl scaffolds.[4][5]
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 6-Chloro-3-fluoro-2-methoxypyridine. This particular substrate is a valuable building block in drug discovery due to the presence of the pyridine core, a common motif in bioactive molecules, and the unique electronic properties imparted by the fluorine and methoxy substituents. The chloro-substituent at the 6-position offers a handle for selective C-C bond formation.
However, the successful coupling of chloro-pyridines, especially those bearing electron-donating groups like a methoxy substituent, presents a unique set of challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[2] The electron-donating nature of the 2-methoxy group can further deactivate the C-Cl bond. Therefore, the selection of a highly active catalyst system is paramount for achieving high yields.
These application notes will delve into the mechanistic rationale behind the protocol design, offer a detailed step-by-step procedure, and provide guidance on troubleshooting common issues, thereby equipping researchers with the necessary knowledge for the successful synthesis of novel 2,3,5-substituted pyridine derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][3][6]
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[1][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[8][9][10]
-
Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Protocol for Suzuki Coupling with this compound
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Reagents and Equipment
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate small vial, prepare the catalyst pre-mixture by adding palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the reaction vial with a screw cap fitted with a septum.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the catalyst pre-mixture to the reaction vial.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the reaction vial via syringe.
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours depending on the reactivity of the boronic acid.
Workup and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[11]
Key Reaction Parameters and Rationale
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and relatively air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos | A bulky and electron-rich biaryl phosphine ligand that is highly effective for the coupling of challenging aryl chlorides by promoting the oxidative addition step.[12] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive substrates.[9] |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki couplings. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2] |
| Temperature | 100 °C | Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of aryl chlorides. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation. Consider using a different palladium precatalyst, such as Pd₂(dba)₃. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C, up to the boiling point of the solvent. | |
| Insufficiently active ligand | For particularly challenging substrates, consider using a more electron-rich ligand like RuPhos. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the reaction is run under strictly inert conditions. |
| Boronic acid instability | Consider using the corresponding boronic ester (e.g., pinacol ester), which can be more stable under the reaction conditions.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | Presence of protic sources | Ensure all reagents are dry and the reaction is run under anhydrous conditions. |
| Difficult Purification | Co-elution of product and impurities | Try a different solvent system for column chromatography. If the product contains a basic nitrogen, adding a small amount of triethylamine to the eluent can sometimes improve separation.[11] Recrystallization may also be an option if the product is a solid. |
Conclusion
The protocol outlined in these application notes provides a reliable and scientifically-grounded method for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively synthesize a diverse range of novel pyridine derivatives. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered during the reaction optimization process.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging 6-Chloro-3-fluoro-2-methoxypyridine as a Strategic Building Block in Complex Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified researchers. All procedures should be carried out in a suitable laboratory environment with appropriate safety precautions.
Introduction: The Strategic Value of 6-Chloro-3-fluoro-2-methoxypyridine
This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its strategic importance stems from the unique and tunable reactivity conferred by its distinct substituents. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the specific substitution pattern of this molecule offers a powerful platform for generating novel therapeutic agents.[1][2]
The molecule's utility is governed by the interplay of its functional groups:
-
6-Chloro Position: The chlorine atom serves as a versatile leaving group, primarily enabling a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[3][4] It is generally less reactive than corresponding bromo- or iodo-pyridines, often requiring more active catalyst systems for efficient transformation.[3]
-
3-Fluoro Position: The strongly electronegative fluorine atom significantly modulates the electronic properties of the pyridine ring. Its electron-withdrawing nature activates the ring for certain transformations and can enhance the metabolic stability and binding affinity of derivative compounds in a biological context.[5]
-
2-Methoxy Position: This electron-donating group influences the reactivity of the adjacent chloro group and can impact the molecule's conformation and pharmacokinetic profile.[1]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO | PubChem[6] |
| Molecular Weight | 161.56 g/mol | - |
| CAS Number | 1261473-36-2 | ChemicalBook[7] |
| Appearance | White to off-white solid | - |
| IUPAC Name | This compound | PubChem[6] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position is the primary handle for synthetic diversification via cross-coupling. Two of the most powerful and widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl-aryl structures.[8][9] For a substrate like this compound, activating the C-Cl bond is the principal challenge, necessitating carefully selected catalysts and conditions.[3][8]
Causality Behind Experimental Design: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step in the catalytic cycle.[8] To overcome this high activation barrier, bulky and electron-rich phosphine ligands are employed. These ligands stabilize the Pd(0) species, promote the oxidative addition, and accelerate the subsequent reductive elimination step to furnish the desired product.[10] The choice of base is also critical; it activates the boronic acid partner for the transmetalation step.[9]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for structurally similar chloropyridines.[3]
-
Inert Atmosphere Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a suitable phosphine ligand, such as XPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) to the vial.
-
Reaction: Seal the vial tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 |
| XPhos Pd G2 (2) | - | K₂CO₃ (2) | t-Amyl Alcohol | 100 | 12 |
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[4][11] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[12]
Causality Behind Experimental Design: Similar to the Suzuki coupling, the choice of ligand is paramount for achieving high yields. Different "generations" of Buchwald-Hartwig ligands have been developed to couple a wider range of amines and aryl halides under milder conditions.[4] The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the final reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate can be used for substrates with base-sensitive functional groups.[13]
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox, add this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (4 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 80-100 °C with stirring for 4-18 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography to obtain the desired N-aryl product.
Nucleophilic Aromatic Substitution (SNAr)
Beyond metal-catalyzed reactions, the electron-deficient nature of the pyridine ring, enhanced by the fluoro and chloro substituents, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[14][15] This pathway involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[15]
Causality Behind Experimental Design: The reaction is typically performed with strong nucleophiles (e.g., alkoxides, thiolates, amides) in polar aprotic solvents like DMF or DMSO, which can stabilize the charged Meisenheimer intermediate.[16] While fluoride is often a better leaving group than chloride in SNAr reactions, the outcome can be influenced by reaction conditions and the specific nucleophile used.[16][17] The reaction often requires heat to overcome the energy barrier of disrupting the ring's aromaticity.[18]
Caption: Simplified SNAr Addition-Elimination Mechanism.
Protocol 3.1: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1 equiv.), the amine nucleophile (e.g., piperidine, 2.0 mmol, 2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv.).
-
Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-48 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography on silica gel.
Safety and Handling
GHS Hazard Statements: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized molecules. Its well-defined points of reactivity allow for selective and predictable transformations through cornerstone reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. By understanding the underlying principles of its reactivity and carefully selecting reaction conditions, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel chemical entities in pharmaceuticals and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1261473-36-2 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. echemi.com [echemi.com]
Application Note & Protocols: Synthesis of Novel Amides from 6-Chloro-3-fluoro-2-methoxypyridine for Drug Discovery
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[3]
This application note focuses on a particularly valuable building block: 6-Chloro-3-fluoro-2-methoxypyridine . Each substituent on this scaffold serves a distinct and strategic purpose in synthesis and drug design:
-
6-Chloro Group: This is the primary reactive handle. The chlorine atom at an electron-deficient position alpha to the ring nitrogen is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or can readily participate in palladium-catalyzed cross-coupling reactions.[4][5]
-
3-Fluoro Group: The strong electron-withdrawing nature of fluorine further activates the 6-position towards nucleophilic attack. In a final compound, fluorine can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability.
-
2-Methoxy Group: This group modulates the electronic landscape of the ring and can influence the conformation of the final molecule.[6][7] Its presence is crucial for establishing specific interactions within a protein's binding pocket.
The synthesis of amides from this precursor is of high interest, as the amide bond is one of the most common linkages found in pharmaceuticals.[8][9] This guide provides detailed, field-proven protocols for the reliable synthesis of diverse amide libraries from this compound, targeting researchers engaged in the discovery and optimization of novel therapeutic agents.
Mechanistic Considerations: Pathways to C-N Bond Formation
Two primary, highly effective strategies are employed to couple amines with this compound. The choice between them depends on the nucleophilicity of the amine, the desired reaction conditions, and the presence of other functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the most direct route for this transformation. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electronegative fluorine substituent. This electronic pull makes the carbon at the 6-position highly electrophilic and susceptible to attack by a nucleophile (the amine). The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[10][11] The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, driving the reaction to completion.[4][5] This pathway is generally favored for primary and secondary aliphatic amines, which are sufficiently strong nucleophiles.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines, such as anilines or heteroaromatic amines, or when milder reaction conditions are necessary, the SNAr reaction can be sluggish. In these cases, palladium-catalyzed cross-coupling is the method of choice.[12] The Buchwald-Hartwig amination involves a catalytic cycle where a palladium(0) complex undergoes oxidative addition into the C-Cl bond. The resulting palladium(II) complex then coordinates with the amine, and subsequent reductive elimination forms the desired C-N bond, regenerating the palladium(0) catalyst.[13][14] This method offers broad substrate scope and functional group tolerance but requires careful exclusion of oxygen and the use of specialized ligands.
Caption: Choice of synthetic pathway based on amine nucleophilicity.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Caption: General experimental workflow for amide synthesis.
Protocol 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)
-
Principle: This protocol leverages the high electrophilicity of the substrate to directly displace the 6-chloro group with a primary or secondary aliphatic amine under thermal conditions. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction.
-
Best Suited For: Morpholine, piperidine, benzylamine, and other strongly nucleophilic amines.
Step-by-Step Methodology:
-
Reagent Charging: To a clean, dry microwave vial or sealed tube, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of approximately 0.5 M.
-
Causality: High-boiling solvents are necessary to reach the temperatures (100-150 °C) often required to overcome the activation energy for SNAr on heteroaromatic systems.
-
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 120 °C for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloropyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Causality: The aqueous washes remove the inorganic base and the polar solvent (DMSO/NMP), simplifying purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Principle: This method utilizes a palladium catalyst and a specialized phosphine ligand to couple less reactive amines under milder conditions than SNAr. Strict anaerobic conditions are required to prevent catalyst degradation.
-
Best Suited For: Anilines, heteroaromatic amines, and other weakly nucleophilic amines.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.1 eq), a palladium source such as Pd₂(dba)₃ (0.02 eq), a suitable ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Causality: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The choice of base is critical; cesium carbonate is often effective due to its solubility and basicity in organic solvents.
-
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane via syringe to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction: Heat the reaction mixture with stirring to 80-100 °C for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Causality: Filtration through Celite is an effective way to remove the heterogeneous catalyst and base residues before aqueous extraction.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation and Trustworthiness
The success of the synthesis must be validated through rigorous analytical characterization. The following table summarizes typical conditions and expected outcomes, while the characterization section provides a self-validating framework.
Table 1: Comparative Summary of Synthetic Protocols
| Parameter | Protocol 1: SNAr | Protocol 2: Buchwald-Hartwig |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Typical Amine Scope | Primary/Secondary Aliphatic Amines | Anilines, Heterocyclic Amines |
| Conditions | 100-150 °C, Sealed Tube | 80-100 °C, Inert Atmosphere |
| Key Reagents | K₂CO₃ or DIPEA | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Solvents | DMSO, NMP | Toluene, Dioxane |
| Advantages | Simple setup, no transition metals | Broad amine scope, milder conditions |
| Disadvantages | High temperatures, limited to strong nucleophiles | Requires inert atmosphere, catalyst cost |
| Typical Yields | 50-85% | 60-95% |
Trustworthiness Through Analytical Validation
A protocol's trustworthiness is established by its reproducibility and the unambiguous confirmation of the product's identity and purity.
-
Reaction Monitoring: Regular analysis by LC-MS is crucial. A successful reaction will show the disappearance of the starting material peak (m/z corresponding to C₆H₅ClFNO) and the appearance of a new, major peak corresponding to the molecular weight of the desired amide product.
-
¹H NMR Spectroscopy: Upon successful coupling, the proton NMR spectrum should show the disappearance of the signal corresponding to the proton on the chloropyridine ring and the appearance of new signals characteristic of the coupled amine fragment. For example, coupling with benzylamine would result in new signals for the benzylic CH₂ protons (typically a doublet around 4.5-5.0 ppm) and aromatic protons of the phenyl ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the formation of the new C-N bond, with shifts in the aromatic region and the appearance of new signals corresponding to the carbons of the amine moiety.
-
Purity Analysis: Final product purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR) to be >95% for use in biological assays.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel amide derivatives in drug discovery. This application note provides two robust and reliable protocols—direct SNAr for strong nucleophiles and palladium-catalyzed Buchwald-Hartwig amination for a broader range of amines. By explaining the causality behind experimental choices and providing a clear framework for analytical validation, these protocols empower researchers to efficiently generate diverse libraries of substituted pyridine amides for the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: 6-Chloro-3-fluoro-2-methoxypyridine in Agrochemical Research
Introduction: The Strategic Role of Fluorinated Pyridines in Agrochemicals
6-Chloro-3-fluoro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a high-value intermediate or building block in the synthesis of modern agrochemicals. The pyridine scaffold is a cornerstone of numerous biologically active molecules, and its strategic functionalization is a key tactic in lead optimization for novel crop protection agents.
The incorporation of fluorine into active ingredients has become a critical strategy in the development of agrochemicals with optimal efficacy and environmental profiles.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[2][3] These modifications can lead to enhanced binding to target enzymes, improved transport to the site of action, and increased resistance to metabolic degradation by the crop or pest.[4]
While extensive literature on the direct application of this compound is emerging, its structural motifs are present in precursors to several classes of potent herbicides. This guide will focus on its potential application as a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides, a class of compounds known to act by inhibiting the acetolactate synthase (ALS) enzyme.
Physicochemical Properties
Understanding the physicochemical properties of an intermediate is crucial for designing synthetic routes and ensuring safe handling. Below is a summary of computed data for this compound and related structures.
| Property | 6-Chloro-3-fluoro-2-methylpyridine[5] | 2-Fluoro-6-methoxypyridine[6][7] | 2-Chloro-3-methoxypyridine[8] |
| Molecular Formula | C₆H₅ClFN | C₆H₆FNO | C₆H₆ClNO |
| Molecular Weight | 145.56 g/mol | 127.12 g/mol | 143.57 g/mol |
| XLogP3 (Lipophilicity) | 2.3 | 1.3 | 1.2 |
| Boiling Point | Not available | ~180-190 °C | Not available |
| Appearance | Not specified | Colorless to light yellow liquid | Not specified |
Note: Data for the exact title compound is not publicly available; properties of structurally similar compounds are provided for reference.
Core Application: Intermediate for ALS-Inhibiting Herbicides
Mechanistic Background: Acetolactate Synthase (ALS) Inhibition
The triazolopyrimidine sulfonamides are a major class of herbicides that function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9][10][11] This enzyme is vital in plants and microorganisms as it catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12][13] By blocking this pathway, these herbicides slowly starve the plant of essential amino acids required for protein synthesis and cell growth, leading to growth inhibition and eventual death of susceptible weeds.[14] The high efficacy, low application rates, and crop selectivity of many ALS inhibitors have made them commercially significant.[14][15]
A common structural feature of these herbicides is a heterocyclic moiety (like a substituted pyridine) connected via a sulfonamide bridge to an N-aryl group (e.g., a triazolopyrimidine ring system).[15][16] The specific substituents on the pyridine ring are critical for modulating herbicidal activity and crop safety.
Proposed Synthetic Utility of this compound
We propose that this compound is an ideal precursor for the synthesis of a key intermediate: This compound-5-sulfonyl chloride . This sulfonyl chloride can then be coupled with various heterocyclic amines to generate a library of novel sulfonamide-based herbicides for screening. The substitution pattern (2-methoxy, 3-fluoro, 6-chloro) is particularly valuable as it influences the electron density of the pyridine ring, which can affect the reactivity during synthesis and the binding affinity of the final molecule to the ALS enzyme.[17]
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]
- 8. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide to the Nitration of 6-Chloro-3-fluoro-2-methoxypypyridine
Introduction
Substituted nitropyridines are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The introduction of a nitro group (—NO₂) onto the pyridine ring provides a versatile chemical handle for further functionalization. It can act as a directing group in subsequent electrophilic aromatic substitution reactions, or it can be reduced to an amino group, opening pathways to a diverse range of derivatives.[1] This guide provides a detailed, step-by-step protocol for the nitration of 6-Chloro-3-fluoro-2-methoxypyridine, a compound of interest in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.
Reaction Mechanism and Regioselectivity
The nitration of this compound is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring, being electron-deficient, is generally less reactive towards electrophiles compared to benzene.[2][3] However, the substituents on the ring significantly influence its reactivity and the regioselectivity of the nitration.
In this specific substrate, we have three substituents to consider:
-
2-methoxy group (-OCH₃): This is a strong electron-donating group, activating the pyridine ring towards electrophilic attack, primarily at the ortho and para positions.[4][5]
-
6-chloro group (-Cl): This is a deactivating, ortho-para directing group.
-
3-fluoro group (-F): This is a deactivating, ortho-para directing group.
The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO₂⁺), to a specific position on the pyridine ring. The powerful activating effect of the 2-methoxy group is the dominant factor in determining the regioselectivity of the reaction.
Generation of the Electrophile
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and Product Formation
The nitronium ion then attacks the electron-rich pyridine ring. Considering the directing effects of the substituents, the most probable site of attack is the C5 position, which is para to the activating methoxy group and ortho to the chloro group.
Safety Precautions
Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[6][7][8][9] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[6]
-
Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[6]
-
Temperature Control: The reaction is highly exothermic. Efficient cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.[1][7]
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto ice to dissipate heat and dilute the strong acids.
-
Spill Management: Have appropriate spill kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[6]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Concentrated Nitric Acid (HNO₃) | 70% |
| Round-bottom flask | Appropriate size with a magnetic stir bar |
| Addition funnel | |
| Ice bath | |
| Magnetic stirrer with cooling plate | |
| Thermometer | |
| Beaker | For quenching |
| Buchner funnel and filter paper | |
| Standard laboratory glassware |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 10 °C during the addition. This mixture of nitric and sulfuric acids is known as "mixed acid".
-
-
Nitration Reaction:
-
In a separate flask, dissolve the this compound in a minimal amount of concentrated sulfuric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the pyridine derivative using an addition funnel.
-
Monitor the internal temperature of the reaction mixture closely and maintain it between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at this temperature for a specified time (this will need to be determined empirically, but typically ranges from 1 to 4 hours).
-
-
Work-up and Isolation:
-
Prepare a beaker with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the nitrated product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
Purification and Characterization
The crude product obtained may contain unreacted starting material and potentially some isomeric byproducts. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Purification by Recrystallization
-
Select an appropriate solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the nitrated product. The chemical shifts and coupling constants of the aromatic protons will provide definitive information about the position of the nitro group.[10][11][12]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly (with caution). |
| Product loss during work-up | Ensure complete precipitation and careful handling during filtration. | |
| Formation of Byproducts | Reaction temperature too high | Maintain strict temperature control during the addition of the nitrating mixture. |
| Incorrect stoichiometry | Use precise measurements of all reagents. | |
| Oily Product | Impurities present | Attempt purification by column chromatography. |
| Incomplete drying | Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note provides a comprehensive and detailed guide for the nitration of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The key to a successful nitration lies in meticulous temperature control and a thorough understanding of the reaction mechanism and the directing effects of the substituents on the pyridine ring.
References
- 1. vapourtec.com [vapourtec.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. Answered: Pyridine rings can also under electrophilic aromatic substitution. Given 2-methoxypyridine, draw the expected major product. Br₂, heat NaHCO3 Select Draw… | bartleby [bartleby.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Note: 6-Chloro-3-fluoro-2-methoxypyridine as a Key Building Block for Novel Kinase Inhibitors
An Application Guide for Medicinal Chemists
Abstract Protein kinases are a critical class of enzymes whose dysregulation is a known driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, nitrogen-containing heterocycles, particularly the pyridine scaffold, are recognized as "privileged structures" due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2][3] This guide details the strategic application of 6-chloro-3-fluoro-2-methoxypyridine, a versatile and highly functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its unique substitution pattern, provide detailed protocols for its derivatization via common synthetic routes, and illustrate its potential in constructing potent and selective therapeutic agents.
Scientific Rationale: The Advantage of a Trifunctionalized Scaffold
The utility of this compound stems from the unique physicochemical properties imparted by its three distinct substituents on the pyridine core. This strategic arrangement offers medicinal chemists a powerful tool to modulate pharmacodynamic and pharmacokinetic (PK/PD) properties.[4][5]
-
Pyridine Core: Serves as an ideal bioisostere for benzene and a foundational "hinge-binding" motif in many FDA-approved kinase inhibitors, forming crucial hydrogen bonds with the kinase backbone.[3][6]
-
Fluorine at C3: The introduction of fluorine is a well-established strategy in modern drug design.[7] Its high electronegativity can lower the pKa of the pyridine nitrogen, influencing solubility and cell permeability.[4] Furthermore, the C-F bond is metabolically stable, often used to block sites of oxidative metabolism, thereby improving a compound's half-life.[8][9] Fluorine can also engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[10]
-
Chlorine at C6: The chlorine atom serves as a versatile synthetic handle. As a halogen, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and, critically, an active site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.[11][12]
-
Methoxy Group at C2: The electron-donating methoxy group modulates the electronic character of the pyridine ring. It can influence the molecule's conformation and solubility and may act as a hydrogen bond acceptor in the protein's active site.[13]
This combination of a stable, binding-enhancing fluorine atom, a reactive chlorine handle for diversification, and a modulating methoxy group makes this scaffold a high-value starting material for building libraries of potential kinase inhibitors.
Core Synthetic Strategies and Mechanistic Considerations
The primary value of the 6-chloro substituent is its reactivity in two major classes of reactions that are fundamental to medicinal chemistry: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems, a common structural motif in kinase inhibitors.[11] The reaction couples the chloropyridine with a boronic acid or ester.
Causality of Reagent Choice:
-
Catalyst System (Palladium Precursor + Ligand): C-Cl bonds are notoriously less reactive than C-Br or C-I bonds towards oxidative addition to palladium(0).[11] Therefore, a highly active catalyst system is required. This is achieved by using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos). These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step, which is the rate-limiting step for chloropyridines.[14]
-
Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact yield and should be screened for optimal performance.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are typically used to ensure solubility of the reagents and stability of the catalytic intermediates.[15]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is ideal for introducing nitrogen, oxygen, or sulfur nucleophiles onto the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the 3-fluoro substituent activates the C6 position for nucleophilic attack.[16][17]
Causality of Reagent Choice:
-
Nucleophile: Primary and secondary amines are common nucleophiles used to install moieties that can interact with the solvent-exposed region of the kinase active site or improve physicochemical properties.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often required to deprotonate the nucleophile or scavenge the HCl byproduct.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[17]
Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, we can outline a synthetic route to a hypothetical Type I ATP-competitive inhibitor targeting a generic serine/threonine kinase. Many such inhibitors feature a hinge-binding heterocycle linked to a substituted aryl group that occupies the hydrophobic pocket.
Caption: Inhibition of the Raf kinase within the MAPK pathway.
The 2-methoxypyridine core can serve as the hinge-binding element. A Suzuki coupling can be used to install a substituted phenyl ring (e.g., 4-aminophenylboronic acid) at the C6 position. The resulting amine can then be further functionalized, for example, by acylation, to extend into other regions of the ATP binding site.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with an arylboronic acid.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
|---|---|---|---|---|
| This compound | 161.56 | 161.6 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 mmol | 0.02 |
| SPhos | 410.47 | 32.8 mg | 0.08 mmol | 0.08 |
| K₃PO₄ (anhydrous) | 212.27 | 424.5 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst Pd₂(dba)₃ (0.02 mmol) and the SPhos ligand (0.08 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for reacting this compound with a primary or secondary amine.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
|---|---|---|---|---|
| This compound | 161.56 | 161.6 mg | 1.0 mmol | 1.0 |
| Amine Nucleophile | Varies | Varies | 1.5 mmol | 1.5 |
| DIPEA | 129.24 | 388 mg (0.51 mL) | 3.0 mmol | 3.0 |
| DMSO (anhydrous) | - | 3 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried vial with a magnetic stir bar, add this compound (1.0 mmol) and the desired amine (1.5 mmol).
-
Add anhydrous DMSO (3 mL) followed by diisopropylethylamine (DIPEA, 3.0 mmol).
-
Seal the vial and heat the mixture to 100-120 °C.
-
Stir the reaction for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Hypothetical Data & Structure-Activity Relationship (SAR)
The protocols above can be used to generate a library of compounds for biological screening. Below is a table of hypothetical data for a series of analogs targeting "Kinase X".
| Compound ID | R-Group (at C6) | Synthesis Method | Yield (%) | IC₅₀ vs. Kinase X (nM) |
| 1a | 4-Methoxyphenyl | Suzuki Coupling | 85 | 150 |
| 1b | 3-Aminophenyl | Suzuki Coupling | 78 | 75 |
| 1c | 4-(Methylsulfonyl)phenyl | Suzuki Coupling | 81 | 45 |
| 2a | Morpholino | SNAr | 92 | 220 |
| 2b | N-Methylpiperazinyl | SNAr | 89 | 98 |
Analysis: This hypothetical data suggests that electron-withdrawing groups or hydrogen-bond donors on the aryl ring installed via Suzuki coupling (e.g., 1b , 1c ) improve potency against Kinase X compared to electron-donating groups (1a ). The basic amine in the piperazine moiety (2b ) likely forms a beneficial salt-bridge interaction, improving activity over the morpholino analog (2a ).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a stable, pre-functionalized core that allows for rapid diversification through robust and well-understood synthetic methodologies like Suzuki-Miyaura coupling and SNAr. The strategic incorporation of fluorine and methoxy groups offers avenues to fine-tune the ADME and potency profiles of drug candidates, making this scaffold an essential tool for researchers and professionals in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Execution of Buchwald-Hartwig Amination for the Synthesis of 6-Amino-3-fluoro-2-methoxypyridine Derivatives
Introduction: Navigating the Challenges of Pyridine C-N Coupling
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] However, the application of this methodology to heteroaromatic systems, particularly pyridines, introduces a unique set of challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can often lead to catalyst deactivation and diminished reaction yields.[5]
This application note provides a comprehensive guide to the successful Buchwald-Hartwig amination of 6-Chloro-3-fluoro-2-methoxypyridine, a substrate with a distinct electronic and steric profile. The presence of a C-Cl bond, which is notoriously less reactive than C-Br or C-I bonds in oxidative addition, necessitates a carefully optimized catalytic system.[6] Furthermore, the fluoro and methoxy substituents significantly influence the electron density and steric environment of the pyridine ring, demanding a nuanced approach to reaction design.
This document will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide a comparative analysis of catalytic systems to empower researchers in achieving high-yielding and reproducible results.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For an aryl chloride like this compound, this step is often the rate-limiting determinant.[6] The electron-rich nature of the 2-methoxypyridine system, despite the electron-withdrawing fluorine, can further impede this step. The selection of a bulky, electron-rich phosphine ligand is therefore critical to promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily undergo oxidative addition.[1][2]
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine displaces a ligand on the resulting Pd(II) complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[1][4] The choice of base is crucial; it must be strong enough to facilitate deprotonation without promoting undesirable side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][7] Bulky ligands that create a sterically crowded environment around the palladium center are known to accelerate this step.[1]
A significant competing pathway is hydrodehalogenation, where the starting aryl chloride is reduced to the corresponding pyridine.[6] This side reaction can be exacerbated by the presence of trace water or when the reductive elimination step is slow.[6] Careful control of the reaction conditions, including the use of anhydrous solvents and high-purity reagents, is essential to minimize this outcome.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol: Amination of this compound with a Primary Amine
This protocol is optimized for the coupling of a primary amine with the challenging this compound substrate. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials and Reagents
-
Substrate: this compound
-
Amine: Primary amine of interest
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous, degassed toluene
-
Reaction Vessel: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the primary amine (1.2 mmol, 1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyridine derivative.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Comparative Analysis of Catalytic Systems
The success of the Buchwald-Hartwig amination of chloropyridines is highly dependent on the choice of ligand and palladium source.[5][6] Below is a comparative table of common catalytic systems, highlighting their strengths and weaknesses for this specific transformation.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations & Insights |
| System 1 (Recommended) | RuPhos | NaOtBu | Toluene | 100-110 | RuPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for activating C-Cl bonds and promoting the amination of electron-rich heteroaryl chlorides.[5] |
| System 2 | BrettPhos | LiHMDS | 1,4-Dioxane | 100 | BrettPhos is particularly effective for the monoarylation of primary amines.[4][7] LiHMDS can be a useful base for substrates with base-sensitive functional groups.[7] |
| System 3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | XPhos is another highly active biarylphosphine ligand.[4] The use of weaker bases like K₃PO₄ may require higher catalyst loadings or longer reaction times but can improve functional group tolerance.[6] |
| System 4 | Josiphos-type | Cs₂CO₃ | Toluene | 110 | Ferrocene-based ligands like Josiphos have shown excellent activity for the amination of challenging heteroaryl chlorides.[4][6] |
Note: The optimal conditions may vary depending on the specific amine coupling partner. Empirical screening of ligands, bases, and solvents is often necessary to achieve the highest yield for a novel transformation.
Conclusion
The Buchwald-Hartwig amination of this compound presents a formidable synthetic challenge due to the inherent unreactivity of the C-Cl bond and the electronic properties of the substituted pyridine ring. However, by leveraging a well-designed catalytic system comprising a palladium precursor and a bulky, electron-rich biarylphosphine ligand such as RuPhos, this transformation can be achieved with high efficiency. Careful attention to reaction setup, including the use of an inert atmosphere and anhydrous conditions, is paramount to success. The protocol and comparative data presented in this application note serve as a robust starting point for researchers and drug development professionals seeking to synthesize novel aminopyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3-fluoro-2-methoxypyridine
Welcome to the dedicated technical support resource for the synthesis of 6-Chloro-3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in established principles of organic chemistry, drawing from analogous transformations to provide a robust framework for improving the yield and purity of your target compound.
Synthesis Overview: A Mechanistic Approach
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-dichloro-3-fluoropyridine, possesses two reactive sites for nucleophilic attack at the C2 and C6 positions. The inherent electron-deficient nature of the pyridine ring, further activated by the halogen substituents, facilitates this transformation.
The key to a high-yielding synthesis lies in achieving regioselective methoxylation at the C2 position. The fluorine atom at the C3 position exerts an electron-withdrawing inductive effect, which can influence the relative reactivity of the adjacent chloro substituents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and widely applicable route is the selective nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-fluoropyridine with sodium methoxide. This reaction leverages the higher reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine ring towards nucleophilic attack.
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: 2,6-dichloro-3-fluoropyridine has two chlorine atoms that can be substituted. Achieving selective substitution at the C2 position over the C6 position is the primary challenge. The outcome of the reaction is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions such as solvent and temperature.
Q3: What are the expected major byproducts in this reaction?
A3: The primary byproduct is the isomeric 2-chloro-5-fluoro-6-methoxypyridine, resulting from the attack of the methoxide at the C6 position. Over-reaction can lead to the formation of the di-substituted product, 3-fluoro-2,6-dimethoxypyridine. Hydrolysis of the starting material or product can also occur if water is present in the reaction mixture.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the volatile starting material and the appearance of the product and volatile byproducts.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the product and impurities, especially if they have different polarities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for the structural elucidation of the final product and any isolated impurities, providing definitive confirmation of the regioselectivity.[4][5][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Methoxide | Use freshly prepared sodium methoxide or a high-quality commercial source. Ensure it is stored under anhydrous conditions to prevent decomposition. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by GC-MS or TLC. Be cautious, as excessive heat can lead to byproduct formation. |
| Poor Solvent Quality | Use anhydrous methanol or another suitable polar aprotic solvent like DMF or DMSO. The presence of water can consume the sodium methoxide and lead to hydrolysis byproducts. |
Problem 2: Poor Regioselectivity (Significant formation of the 6-methoxy isomer)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The solvent can influence the regioselectivity of SNAr reactions on dichloropyridines. Non-polar, aprotic solvents have been shown to favor substitution ortho to a directing group.[8] While methanol is the source of the methoxide, co-solvents could be explored in an optimization study. |
| Reaction Temperature Too High | Higher temperatures can sometimes reduce selectivity. Attempt the reaction at a lower temperature for a longer duration. |
| Counter-ion Effects | While sodium is the standard counter-ion for methoxide, in some systems, the choice of alkali metal can influence regioselectivity.[8] This is a more advanced optimization strategy. |
Problem 3: Formation of the Di-substituted Product (3-fluoro-2,6-dimethoxypyridine)
| Potential Cause | Troubleshooting Steps |
| Excess Sodium Methoxide | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of sodium methoxide. Carefully control the addition of the methoxide solution to the reaction mixture. |
| Prolonged Reaction Time | Monitor the reaction closely by GC-MS or TLC. Quench the reaction as soon as the starting material is consumed to the desired level to prevent further substitution. |
| High Reaction Temperature | Elevated temperatures can promote the second substitution. Running the reaction at the lowest effective temperature is recommended. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Isomeric Byproduct | Optimize column chromatography conditions. A shallow solvent gradient (e.g., ethyl acetate in hexanes) may be required to achieve good separation. |
| Presence of Water-Soluble Impurities | Perform an aqueous workup. Wash the organic extract with water and brine to remove any remaining salts or methanol. |
| Product is an Oil | If the product is an oil and difficult to handle, consider crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if a solid can be obtained. |
Experimental Protocols
Synthesis of 2,6-dichloro-3-fluoropyridine (Starting Material)
The starting material can be synthesized from 2,6-dichloropyridine through nitration followed by reduction and a Sandmeyer-type reaction. A more direct route involves the diazotization of 3-amino-2,6-dichloropyridine.[9]
General Protocol for the Synthesis of this compound
This is a representative protocol based on analogous reactions and may require optimization.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2,6-dichloro-3-fluoropyridine (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: To this solution, add a solution of sodium methoxide (1.0-1.2 eq.) in anhydrous methanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 65°C) and monitor the progress by GC-MS or TLC.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Key Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2,6-dichloro-3-fluoropyridine | C₅H₂Cl₂FN | 165.98 | Starting Material |
| Sodium Methoxide | CH₃NaO | 54.02 | Nucleophile |
| This compound | C₆H₅ClFNO | 161.56 | Product |
| 2-Chloro-5-fluoro-6-methoxypyridine | C₆H₅ClFNO | 161.56 | Isomeric Byproduct |
| 3-Fluoro-2,6-dimethoxypyridine | C₇H₈FNO₂ | 157.14 | Di-substituted Byproduct |
Table 2: Recommended Analytical Parameters
| Technique | Column/Probe | Mobile Phase/Solvent | Detection | Key Observations |
| GC-MS | Standard non-polar capillary column (e.g., DB-5ms) | Helium carrier gas | Electron Ionization (EI) | Separation of starting material, product, and isomeric byproduct based on boiling points. Mass fragments confirm identity. |
| HPLC | C18 reverse-phase column | Gradient of acetonitrile and water | UV at 254 nm | Separation based on polarity. Allows for quantification of product and non-volatile impurities. |
| ¹H NMR | Standard 5mm NMR tube | CDCl₃ or DMSO-d₆ | 400 MHz or higher | Distinct aromatic proton signals for the product and isomers. The methoxy group will appear as a singlet around 3.9-4.1 ppm. |
| ¹³C NMR | Standard 5mm NMR tube | CDCl₃ or DMSO-d₆ | 100 MHz or higher | Characteristic shifts for the carbon atoms, particularly the carbon bearing the methoxy group. |
| ¹⁹F NMR | Standard 5mm NMR tube | CDCl₃ or DMSO-d₆ | - | A single resonance for the fluorine atom, with coupling to adjacent protons. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Chloro-3-fluoro-2-methoxypyridine
Welcome to the technical support center for 6-Chloro-3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile pyridine intermediate. By understanding the potential impurities and mastering the appropriate purification techniques, you can ensure the quality and consistency of your experimental results.
I. Understanding the Challenges: A Proactive Approach
The purification of this compound can be complicated by the presence of several types of impurities, largely dictated by the synthetic route employed. A proactive understanding of these potential contaminants is the first step toward a successful purification strategy.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the most common types of impurities I should expect?
A1: Based on common synthetic strategies for substituted pyridines, impurities can be broadly categorized as follows:
-
Starting Material Carryover: Incomplete reactions can lead to the presence of precursor molecules. The specific starting materials will depend on the synthetic pathway, but could include other halogenated or hydroxylated pyridine derivatives.
-
Isomeric Impurities: The synthesis of polysubstituted pyridines can sometimes yield regioisomers, where the chloro, fluoro, and methoxy groups are in different positions on the pyridine ring. These can be particularly challenging to separate due to their similar physical properties.
-
Side-Reaction Products:
-
Hydrolysis Products: The 2-methoxy group is susceptible to hydrolysis under either acidic or basic conditions, which can occur during reaction work-up. This would result in the formation of the corresponding 6-chloro-3-fluoro-pyridin-2-one.
-
Over- or Under-Halogenation Products: If the synthesis involves halogenation steps, it's possible to have species with additional halogen atoms or species where a halogen failed to be introduced.
-
-
Degradation Products: While specific stability data is not widely published, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) could lead to decomposition.
Q2: How can I identify these impurities?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent initial tool to visualize the number of components in your crude material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and getting a preliminary idea of their structures based on fragmentation patterns.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can be used to separate non-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of both the desired product and any significant impurities. Comparing the spectra of your crude material to a reference spectrum of the pure product is highly effective.
II. Troubleshooting Your Purification
This section provides a troubleshooting guide for common issues encountered during the purification of this compound.
Decision Workflow for Purification Strategy
Caption: A general decision workflow for selecting a purification strategy.
Troubleshooting Guide: Common Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oils out during recrystallization. | The solvent may be too non-polar, causing the compound to crash out of solution above its melting point. The compound may have a low melting point. | Try a more polar solvent system. Use a two-solvent system, adding the anti-solvent very slowly at a slightly lower temperature. Consider chromatography instead. |
| Poor recovery after recrystallization. | The compound has high solubility in the chosen cold solvent. Too much solvent was used. | Ensure the solvent provides low solubility at cold temperatures. Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Multiple spots on TLC after recrystallization. | The chosen solvent is not effective at selectively crystallizing the desired product. | A different solvent system is required. Test a range of solvents and solvent mixtures (e.g., Hexanes/Ethyl Acetate, Methanol/Water, Toluene/Heptane).[3][4] If a suitable system cannot be found, column chromatography is necessary. |
| Significant peak tailing during flash chromatography. | The basic nitrogen of the pyridine is interacting with acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[5] This will neutralize the acidic sites on the silica gel and improve peak shape. |
| Co-elution of impurities in chromatography. | Impurities have very similar polarity to the product. | Try a different solvent system to alter selectivity. Consider using a different stationary phase (e.g., alumina, reversed-phase C18). Gradient elution may be necessary to resolve closely eluting compounds.[6][7] |
| Product appears to degrade on the column. | The compound may be unstable on silica gel. | Use a less acidic stationary phase like neutral alumina. Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
| Suspected hydrolysis to the pyridone. | Exposure to acidic or basic conditions during work-up or purification. | Maintain neutral pH during aqueous work-up. Avoid strong acids or bases. If using silica gel with a basic modifier (triethylamine) is insufficient, consider switching to a neutral stationary phase like alumina. |
III. Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. The key is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities are either highly soluble or insoluble in the hot solvent.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the solvent in which the compound is more soluble for a two-solvent system) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield. If using a two-solvent system, add the second solvent (anti-solvent) dropwise to the hot solution until it becomes cloudy, then add a drop of the first solvent to redissolve the precipitate before cooling.[8][9]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recommended Solvent Systems to Screen:
-
Hexanes / Ethyl Acetate
-
Isopropanol / Water
-
Toluene / Heptane
Protocol 2: Flash Column Chromatography
Flash chromatography is a reliable method for purifying oils or solids that are difficult to recrystallize.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[7] A common starting point for pyridines is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the column eluent). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.
-
Elution: Run the column using positive pressure (air or nitrogen). Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your product. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Chromatography Elution Workflow
Caption: A standard workflow for flash column chromatography.
IV. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. --INVALID-LINK--
-
Khan, I., et al. (2013). Synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, M808.
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. --INVALID-LINK--
-
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. --INVALID-LINK--
-
LookChem. Cas 1261473-36-2, this compound. --INVALID-LINK--
-
PubChem. 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information. --INVALID-LINK--
-
Massachusetts Institute of Technology. Flash Column Chromatography Guide. MIT OpenCourseWare. --INVALID-LINK--
-
King, A. Successful Flash Chromatography. King Group. --INVALID-LINK--
-
BenchChem. Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques. --INVALID-LINK--
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis. --INVALID-LINK--
-
Campbell, A. D., et al. (1970). Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 6-Chloro-3-fluoro-2-methoxypyridine
Welcome to the technical support guide for the synthesis of 6-Chloro-3-fluoro-2-methoxypyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for a high-yield, high-purity product.
Overview of the Core Synthesis
The principal and most common synthetic route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor, typically 2,6-dichloro-3-fluoropyridine. The reaction leverages the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent to activate the ring towards nucleophilic attack by a methoxide source.
The regioselectivity of this reaction is a critical aspect. The fluorine at the 3-position, along with the pyridine nitrogen, exerts a strong directing effect, making the C2 and C6 positions electrophilic. The methoxide ion will preferentially attack one of these positions. In many cases, the reaction of 2,6-dichloro-3-fluoropyridine with sodium methoxide yields the desired 2-methoxy product as the major isomer.[1] However, the reaction conditions, particularly the solvent, can significantly influence this selectivity.[2]
Below is a generalized reaction scheme:
Caption: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis.
Q1: My reaction is producing a significant amount of the isomeric byproduct, 2-chloro-3-fluoro-6-methoxypyridine. How can I improve the regioselectivity?
A1: This is a common challenge. The regioselectivity of the SNAr reaction is highly dependent on the solvent system.[1][2]
-
Solvent Choice: Non-polar, aprotic solvents like THF or toluene tend to favor the formation of the desired 2-methoxy isomer. In contrast, polar aprotic solvents like DMF or DMSO can sometimes lead to a mixture of isomers or even favor the 6-methoxy product.[2]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often enhance selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the formation of the undesired isomer.
-
Counter-ion Effects: The choice of methoxide source (e.g., sodium vs. potassium methoxide) can also play a role, although this is often a secondary effect compared to the solvent.
Q2: I am observing the formation of 3-fluoro-2,6-dimethoxypyridine in my crude product. What causes this and how can I prevent it?
A2: The formation of the di-substituted product is a result of a second SNAr reaction where the remaining chlorine atom is also displaced by a methoxide ion.
-
Stoichiometry: Carefully control the stoichiometry of your sodium methoxide. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Over-extending the reaction time or running at elevated temperatures can promote the second substitution. Monitor the reaction progress closely by TLC or LC-MS and quench it once the starting material is consumed.
Q3: My reaction is sluggish and does not go to completion. What can I do to improve the conversion?
A3: Incomplete conversion can be due to several factors:
-
Reagent Quality: Ensure your sodium methoxide is fresh and anhydrous. It is hygroscopic and can decompose, reducing its effective concentration. Similarly, ensure your solvent is dry.
-
Temperature: While lower temperatures favor selectivity, the reaction may require gentle heating to proceed at a reasonable rate. A modest increase in temperature (e.g., to 40-50 °C) can improve the rate, but this must be balanced against the potential loss of selectivity.
-
Solubility: The starting material, 2,6-dichloro-3-fluoropyridine, may have limited solubility in some solvents at low temperatures. Ensure adequate stirring and consider using a co-solvent system (e.g., THF/Methanol) to improve solubility.
Q4: During workup, I am seeing unexpected impurities. What are the potential pitfalls?
A4: The workup is a critical step where impurities can be introduced.
-
Hydrolysis: Quenching the reaction with water can lead to hydrolysis of the starting material or product if the pH becomes acidic or strongly basic and is heated. A careful quench with a buffered solution or saturated ammonium chloride can mitigate this.
-
Emulsions: The use of certain solvent systems can lead to emulsions during the aqueous workup. Using a brine wash can help to break up emulsions.
Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth, systematic approach to troubleshooting complex issues.
Issue 1: Poor Yield and Complex Impurity Profile
If you are facing low yields accompanied by a multitude of peaks in your analytical chromatogram, a systematic approach is necessary.
Caption: Troubleshooting workflow for low yield and high impurity profiles.
Issue 2: Difficulty in Product Purification
The desired product and the isomeric byproduct can have very similar polarities, making chromatographic separation challenging.
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Isomers | Similar polarity of this compound and 2-chloro-3-fluoro-6-methoxypyridine. | - Optimize Chromatography: Use a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) and a high-surface-area silica gel. A longer column can also improve resolution.- Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., heptane, ethanol/water) can be a highly effective method for purification. |
| Residual Starting Material | Incomplete reaction. | - Reaction Optimization: Drive the reaction to completion as described in the FAQ section.- Chromatography: The starting material is typically less polar than the product and can be separated by column chromatography. |
| Dark, Oily Product | Formation of colored impurities, possibly from side reactions at higher temperatures. | - Temperature Control: Maintain a consistent and controlled reaction temperature.- Charcoal Treatment: A charcoal treatment of the crude product solution before final filtration and concentration can sometimes remove colored impurities. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-dichloro-3-fluoropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (if using solid NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 2,6-dichloro-3-fluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.05 eq) as either a solid in one portion or as a solution in methanol dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Analytical Method for In-Process Control (IPC)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
Expected Elution Order:
-
2,6-dichloro-3-fluoropyridine (starting material)
-
This compound (product)
-
2-chloro-3-fluoro-6-methoxypyridine (isomer)
-
3-fluoro-2,6-dimethoxypyridine (di-substituted byproduct)
Mechanistic Considerations
The regioselectivity in the SNAr reaction is governed by the stability of the intermediate Meisenheimer complex. The attack of the methoxide ion at either the C2 or C6 position results in a negatively charged intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing fluorine atom and the pyridine nitrogen help to stabilize the negative charge. Theoretical studies and experimental evidence suggest that the interplay of these electronic factors and the solvent environment dictates the preferred site of attack.[2][3]
Caption: Competing pathways in the methoxylation of 2,6-dichloro-3-fluoropyridine.
References
Technical Support Center: Optimization of Reaction Time for 6-Chloro-3-fluoro-2-methoxypyridine Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 6-Chloro-3-fluoro-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic routes by minimizing reaction times while maximizing yield and purity. We will delve into the core principles governing these reactions, provide robust troubleshooting protocols, and answer frequently asked questions based on established field insights and authoritative literature.
Core Principles: Understanding the Kinetics of Pyridine Coupling
This compound is a valuable building block, but its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. Optimizing reaction time requires a nuanced understanding of the factors that influence the catalytic cycle. The primary hurdles include the relatively inert nature of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3]
The rate of a cross-coupling reaction is typically dictated by the slowest step in the catalytic cycle, which for an aryl chloride is often the initial oxidative addition to the Pd(0) center.[4] Subsequent steps, such as transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), followed by reductive elimination , must also be efficient to ensure a rapid turnover.[5][6]
Our optimization strategy will therefore focus on systematically addressing each of these key steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the optimization of coupling reactions with this compound.
Q1: My reaction is extremely slow or has stalled with incomplete conversion. What are the most likely causes and how do I fix it?
Answer: A sluggish or stalled reaction is the most common issue and typically points to an inefficient catalytic system, suboptimal reaction conditions, or catalyst deactivation. The primary bottleneck for this substrate is the high activation energy of the oxidative addition of the C-Cl bond.
Causality Explained:
-
Inefficient Oxidative Addition: Aryl chlorides are significantly less reactive than bromides or iodides.[4] The electron-donating 2-methoxy group further disfavors this step. A highly active catalyst is required.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, forming an off-cycle, inactive species.[2][3] This is particularly problematic with less sterically hindered ligands.
-
Poor Catalyst Generation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your current conditions.[7][8]
Troubleshooting Protocol:
-
Re-evaluate the Catalyst System (Ligand is Key):
-
Action: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to promote oxidative addition and prevent catalyst inhibition by sterically shielding the palladium center.[9]
-
Primary Recommendations: Start with ligands like RuPhos , BrettPhos , or XPhos .[10] These have a proven track record with challenging heterocyclic chlorides.
-
Alternative: If phosphine ligands fail, consider a modern N-heterocyclic carbene (NHC) ligand, which can also be highly effective.[2][11]
-
-
Use a Modern Precatalyst:
-
Action: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a palladacycle precatalyst such as BrettPhos Pd G3 or G4 .
-
Rationale: These precatalysts provide a reliable and rapid method for generating the active L-Pd(0) species upon exposure to a base, bypassing potential issues with the in-situ reduction of Pd(II) sources.[7][12]
-
-
Increase Reaction Temperature:
-
Action: Incrementally increase the reaction temperature in 10-15 °C steps (e.g., from 90 °C to 105 °C, then 120 °C).
-
Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.[7] However, be aware that excessive heat can lead to catalyst decomposition, so monitor the reaction for the formation of palladium black (a sign of decomposition).[2][11]
-
-
Verify Reagent and Atmosphere Integrity:
-
Action: Ensure all solvents are anhydrous and rigorously degassed.[11] Ensure the base is finely powdered and dry. Maintain a strict inert atmosphere (argon is preferred over nitrogen for some systems).[11]
-
Rationale: Oxygen is a potent oxidizer of the active Pd(0) catalyst and can lead to immediate deactivation.[11] Water can facilitate undesirable side reactions like protodeboronation in Suzuki couplings.[11]
-
Q2: My reaction is producing significant side products, primarily homocoupling of my boronic acid (Suzuki) or hydrodehalogenation. How can I improve selectivity?
Answer: The formation of side products indicates that an undesired reaction pathway is kinetically competitive with your desired cross-coupling. Adjusting the reaction parameters can shift the balance in favor of the product.
Causality Explained:
-
Homocoupling: This side reaction, particularly in Suzuki couplings, is often promoted by the presence of oxygen, which can facilitate an oxidative coupling of the boronic acid.[2] It can also be exacerbated by high catalyst concentrations.[11]
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can occur when the catalytic cycle is inefficient, allowing for competing reduction pathways. This is often linked to moisture or other proton sources in the reaction mixture.[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often base- and water-mediated and competes with the desired transmetalation step.[11][13]
Troubleshooting Protocol:
-
Improve Inert Atmosphere Technique:
-
Action: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for a minimum of 30-60 minutes. Ensure all reaction vessels are properly flame-dried or oven-dried before use.
-
Rationale: Rigorously excluding oxygen is the most effective way to minimize oxygen-induced homocoupling.[2][11]
-
-
Optimize Catalyst Loading:
-
Action: Start with a catalyst loading in the range of 1-3 mol%.[11] If homocoupling is significant, try reducing the catalyst loading to 0.5-1 mol%.
-
Rationale: While seeming counterintuitive for a slow reaction, a lower concentration of the active catalyst can sometimes disfavor bimolecular side reactions like homocoupling.[11]
-
-
Select the Appropriate Base:
-
Action: For Suzuki couplings, screen different bases. While strong bases like NaOtBu can accelerate some reactions, they can also promote protodeboronation.[8] Often, moderately strong, inorganic bases like K₃PO₄ or Cs₂CO₃ offer a better balance of reactivity and selectivity.[1][12]
-
Rationale: The base plays a critical role in activating the boronic acid for transmetalation.[14] Its strength, solubility, and particle size can all impact the relative rates of productive coupling versus side reactions.[12]
-
-
Consider a Boronic Ester:
-
Action: If protodeboronation is a persistent issue with an unstable boronic acid, switch to its corresponding pinacol ester derivative.
-
Rationale: Boronic esters are generally more stable towards hydrolysis and protodeboronation than their corresponding acids, providing a more consistent concentration of the nucleophilic partner throughout the reaction.[11]
-
Systematic Optimization Workflow
To efficiently optimize reaction time, a structured approach is superior to random screening. The following workflow prioritizes the most impactful variables.
Caption: A logical workflow for the systematic optimization of reaction time.
Experimental Protocol: Parallel Reaction Screening
This protocol outlines a method for efficiently testing multiple parameters simultaneously.
-
Preparation: In an inert atmosphere glovebox, arrange an array of 24 reaction vials in a heating block.
-
Stock Solutions: Prepare stock solutions of this compound and the coupling partner (e.g., boronic acid or amine) in the chosen solvent (e.g., dioxane). This ensures consistent concentrations across all reactions.
-
Reagent Dispensing:
-
To each vial, add the appropriate solid base (e.g., K₃PO₄).
-
Add the required volume of the substrate and coupling partner stock solutions.
-
In separate vials, prepare solutions of each palladium precatalyst/ligand combination to be screened.
-
-
Initiation: Add the catalyst solution to each respective vial, seal tightly with PTFE-lined caps, and place the block on a pre-heated stirrer plate set to the desired temperature.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully unseal one vial from each condition set, quench the reaction (e.g., with water), and prepare a sample for UPLC/LC-MS or GC-MS analysis to determine the percent conversion to product.
-
Data Evaluation: Plot percent conversion versus time for each condition to determine the reaction rate. Use this data to select the optimal parameter for the next stage of the optimization workflow.
Data Tables for Practical Application
Table 1: Recommended Starting Conditions for Screening
This table provides experimentally grounded starting points for the two most common coupling reactions with this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv) | Primary/Secondary Amine (1.2 equiv) |
| Pd Precatalyst | BrettPhos Pd G3 (1-2 mol%) | RuPhos Pd G3 (1-2 mol%) |
| Ligand | (if not using precatalyst) BrettPhos (1.1x Pd) | (if not using precatalyst) RuPhos (1.1x Pd) |
| Base | K₃PO₄ (2.0-3.0 equiv) | NaOtBu or LHMDS (1.5-2.0 equiv) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane or Toluene |
| Temperature | 100 - 110 °C | 90 - 100 °C |
| Atmosphere | Argon (rigorously degassed) | Argon (rigorously degassed) |
Note: The choice of base for Buchwald-Hartwig amination is critical. Stronger bases like NaOtBu are often required but may not be compatible with base-sensitive functional groups.[8][12] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.[8]
Table 2: Example Data from a Ligand Optimization Screen
The following hypothetical data illustrates the outcome of a ligand screen for the Suzuki coupling of this compound with Phenylboronic Acid at 100 °C.
| Ligand | % Conversion at 1h | % Conversion at 4h | % Conversion at 12h | Notes |
| PPh₃ | < 5% | < 5% | 10% | Ineffective for this substrate. |
| SPhos | 15% | 45% | 85% | Moderate activity, but slow to reach completion. |
| XPhos | 40% | 88% | > 98% | Good activity and fast conversion. |
| RuPhos | 65% | > 98% | > 98% | Optimal ligand, rapid conversion. |
| Xantphos | 10% | 30% | 60% | Bidentate ligand, less effective here.[15] |
This data clearly indicates that RuPhos is the superior ligand for this specific transformation, significantly reducing the required reaction time compared to other common ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 6-Chloro-3-fluoro-2-methoxypyridine
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 6-Chloro-3-fluoro-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. We will address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Understanding the Substrate: A Reactivity Overview
This compound presents a unique set of challenges and opportunities stemming from the interplay of its substituents. The C6-Chloro position is the primary handle for cross-coupling, while the electron-withdrawing 3-fluoro group and the electron-donating, sterically hindering 2-methoxy group modulate its reactivity. The pyridine nitrogen itself can act as a ligand, potentially inhibiting metallic catalysts.[1] Understanding these electronic and steric factors is paramount to troubleshooting.
Caption: Key reactive sites and substituent effects on this compound.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common application for this substrate, yet they are also the most frequent source of trouble. Failures often trace back to the challenging nature of activating a C-Cl bond on an electron-rich, sterically encumbered, and potentially catalyst-inhibiting pyridine ring.[2]
Question 1: My Suzuki-Miyaura coupling is failing completely or giving very low yields. I'm recovering mostly starting material. What's wrong?
Answer: This is a classic issue of failed oxidative addition, the first and often rate-limiting step in the catalytic cycle. The C-Cl bond is inherently less reactive than C-Br or C-I bonds, and the electron-donating 2-methoxy group further disfavors this step by increasing electron density at the C6 position. Furthermore, the pyridine nitrogen can coordinate to the Pd(0) center, acting as a catalyst poison.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate. You need a more active system designed for C-Cl bond activation.
-
Switch to Buchwald Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote oxidative addition, and accelerate the reductive elimination step.[1]
-
Use Precatalysts: Modern Pd(II) precatalysts (e.g., G3 or G4-type) generate the active Pd(0) species more reliably and consistently in situ.[3]
-
-
Optimize Base and Solvent: The choice of base and solvent is critical for an efficient transmetalation step and for maintaining catalyst activity.
-
Aqueous inorganic bases can lead to hydrolysis of the boronic acid (protodeborylation) or the substrate's methoxy group.
-
Screening different conditions is highly recommended.
-
Recommended Starting Conditions for Screening:
| Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Expected Outcome |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100-110 | Good for a wide range of boronic acids.[4] |
| XPhos Pd G3 (2-3 mol%) | K₃PO₄ (2.0) | THF or Toluene | 80-100 | High activity, often faster reaction times.[2] |
| PEPPSI™-IPr (2-3 mol%) | K₂CO₃ (3.0) | t-BuOH or Dioxane | 80-100 | Excellent for heteroaryl couplings, resistant to pyridine inhibition.[2] |
-
Ensure Rigorously Inert Conditions: Oxygen can rapidly oxidize the active Pd(0) catalyst, killing the reaction. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).
Question 2: My main side-product is 3-fluoro-2-methoxypyridine (protodechlorination). How do I prevent this?
Answer: Protodechlorination (or hydrodehalogenation) arises from two primary pathways: (i) reaction of the aryl-palladium intermediate with a proton source before it can couple with the boronic acid, or (ii) hydrolysis of the boronic acid to generate an arene, which can then participate in side reactions. This is exacerbated by high temperatures, prolonged reaction times, and the presence of water.
Mitigation Strategies:
-
Boronic Acid Quality and Stoichiometry: Use high-purity boronic acid. Often, using a slight excess (1.2-1.5 equivalents) can help push the equilibrium towards cross-coupling. Be aware that excess boronic acid can lead to homo-coupling.
-
Minimize Water: While some water is often necessary for Suzuki reactions, especially with inorganic bases, excess water can promote protodeborylation.[5] If using a mixed-solvent system like Dioxane/H₂O, try reducing the water ratio from 5:1 to 10:1 or even using an anhydrous system with a soluble base like CsF.
-
Choose a More Active Catalyst: A faster catalyst can promote the desired C-C bond formation to outcompete the C-H bond formation pathway. Refer to the table in the previous question and consider switching to a more active system like an XPhos or SPhos-based catalyst.[2]
Question 3: My Buchwald-Hartwig amination is sluggish, requiring high catalyst loading and giving incomplete conversion. What should I try?
Answer: Similar to the Suzuki coupling, the challenges here are C-Cl activation and potential catalyst inhibition. However, the Buchwald-Hartwig reaction introduces another critical factor: the base. The base must be strong enough to deprotonate the amine (or amine-Pd complex) but not so harsh that it causes decomposition of the substrate or catalyst.[6]
Troubleshooting Protocol:
-
Base Selection is Crucial: The pKa of the amine and the nature of the base are intrinsically linked.
-
For primary and secondary alkyl amines: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the standard choice.
-
For anilines, amides, or other less basic amines: A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to avoid side reactions.
-
Solubility: The poor solubility of inorganic bases can sometimes be an issue. Using a soluble organic base like DBU in combination with an inorganic salt can sometimes improve results.[7][8]
-
-
Ligand Choice: The optimal ligand can be highly dependent on the amine coupling partner.[7]
-
Bulky Amines: Sterically hindered biarylphosphine ligands like BrettPhos or RuPhos are often superior.
-
Primary Amines & Anilines: XPhos and SPhos are excellent general choices.
-
Heteroaryl Amines: Josiphos-type ligands or NHC-based catalysts can be very effective.[9]
-
-
Solvent: Anhydrous, non-protic polar solvents are typically used. Toluene, 1,4-dioxane, and THF are common choices.
General Workflow for Troubleshooting Failed Couplings
Caption: A logical workflow for troubleshooting failed palladium-catalyzed reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr) and Other Reactions
Question 4: I'm attempting an SNAr reaction with an amine or alkoxide at the C6 position, but it's not working. I thought the fluorine atom would activate the ring?
Answer: You are correct that the 3-fluoro substituent makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. However, several factors can prevent a successful SNAr reaction:
-
Insufficient Activation: While the fluorine helps, this substrate may not be "activated" enough for SNAr with moderately strong nucleophiles under mild conditions. Classic SNAr substrates have multiple, strong electron-withdrawing groups (like nitro groups) in the ortho and para positions relative to the leaving group.[10]
-
Nucleophile Strength: SNAr reactions require a potent nucleophile. If you are using a neutral amine, the reaction will likely be extremely slow without high temperatures. Stronger anionic nucleophiles (e.g., sodium methoxide, sodium amide) are typically necessary.
-
Leaving Group Ability: While chlorine is a good leaving group, fluorine can be even better in many SNAr contexts on heterocyclic rings.[11] However, in this specific molecule, the C-Cl bond at the 6-position is the intended site of substitution.
-
Side Reactions: Under strongly basic conditions (e.g., NaNH₂/NH₃), you may encounter competing reactions like Chichibabin amination at an unsubstituted position if one were available, or metal-halogen exchange.
Recommendations:
-
Increase Temperature: SNAr reactions on unactivated or weakly activated rings often require high temperatures (e.g., >120 °C in a sealed tube).
-
Use a Stronger Nucleophile/Base: Use the deprotonated form of your nucleophile (e.g., use sodium methoxide in methanol instead of methanol and a base). For aminations, using a strong base like NaH with the amine can be effective.[12]
-
Consider a Different Solvent: A polar aprotic solvent like DMSO or DMF can significantly accelerate SNAr reactions by solvating the cation of the nucleophilic salt and leaving the anion "bare" and more reactive.
Question 5: Is there a risk of Metal-Halogen exchange when using organolithium reagents?
Answer: Yes, absolutely. Metal-halogen exchange is a very fast reaction, particularly with organolithiums like n-BuLi or t-BuLi, and it is a significant potential side reaction or a deliberate synthetic strategy.[13] The rate of exchange typically follows the trend I > Br > Cl.[13]
-
At Low Temperatures: If you treat this compound with n-BuLi or LDA at low temperatures (e.g., -78 °C), you are more likely to perform a lithium-halogen exchange at the C6 position to generate the 6-lithiated pyridine. This can be a useful intermediate if trapped with an electrophile.
-
Competing Deprotonation: The electron-withdrawing fluorine at C3 acidifies the C4 proton. It is possible to get competitive deprotonation at C4, leading to a mixture of lithiated species.
-
Reaction Failure: If your goal is to use an organolithium as a nucleophile in a coupling reaction, it will likely fail due to this rapid exchange. The newly formed Bu-Cl and the lithiated pyridine will be the major species in solution. For such transformations, consider converting the organolithium to a less reactive organometallic species like an organozinc or organocuprate reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
minimizing byproduct formation in 6-Chloro-3-fluoro-2-methoxypyridine reactions
Technical Support Center: 6-Chloro-3-fluoro-2-methoxypyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of working with this versatile heterocyclic building block. Our focus is on providing practical, mechanistically grounded solutions to minimize byproduct formation and maximize reaction efficiency.
Introduction: The Reactivity Landscape of this compound
This compound is a valuable intermediate in medicinal chemistry and materials science. Its unique substitution pattern offers distinct reactive sites, primarily the C6-chloro position, which is activated for various transformations. However, the interplay of the electron-donating 2-methoxy group and the electron-withdrawing 3-fluoro substituent, along with the pyridine nitrogen, creates a nuanced reactivity profile. Understanding this profile is key to anticipating and mitigating common side reactions.
This guide addresses the most frequent challenges encountered during key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing a troubleshooting framework in a direct question-and-answer format.
Core Byproduct Pathways
Before diving into specific reaction types, it's crucial to understand the primary undesirable pathways. Most issues stem from one of three core problems, which we will address throughout this guide.
Caption: Common reaction pathways and major byproduct formations.
Troubleshooting Guide & FAQs
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation at the C6 position. However, activating the relatively inert C-Cl bond requires robust catalytic systems, which can also promote side reactions.
FAQ 1.1: I'm observing significant hydrodechlorination (loss of chlorine) and low yields of my desired product. What is the cause and how can I prevent it?
Answer:
Causality: Hydrodechlorination, the replacement of the chlorine atom with hydrogen, is a common byproduct in palladium-catalyzed cross-coupling reactions.[1] It typically arises from two main sources:
-
Hydride Transfer: Hydrides can be generated from solvents (like alcohols), the base, or additives, which then participate in the catalytic cycle, leading to reduction instead of coupling.
-
Protodeboronation: Your boronic acid partner can react with residual water or base to be replaced by a proton, which can indirectly contribute to a less efficient main cycle, making side reactions more competitive.[2]
Troubleshooting Protocol:
-
Catalyst and Ligand Selection (Critical): The C-Cl bond requires a highly active catalyst. Use bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, outcompeting the hydrodechlorination pathway.
-
Primary Recommendation: Use pre-formed Pd(II) precatalysts with ligands like SPhos, XPhos, or RuPhos. These systems are designed for activating challenging aryl chlorides.[2][3]
-
Rationale: These ligands create a sterically hindered and electron-rich palladium center, which favors the desired C-C bond-forming reductive elimination over competing pathways.
-
-
Choice of Base and Solvent:
-
Base: Use a non-nucleophilic, anhydrous inorganic base. K₃PO₄ and Cs₂CO₃ are often superior to alkoxides (like NaOtBu), which can be a source of hydrides.
-
Solvent: Employ anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or 2-MeTHF are standard choices. Avoid alcohol solvents unless using a specialized biphasic system designed to suppress dehalogenation.[1]
-
-
Temperature Control: Do not overheat the reaction. While heat is needed for C-Cl activation, excessive temperatures can accelerate catalyst decomposition and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate (typically 90-110 °C).
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Condition A (General Purpose) | Condition B (For Difficult Couplings) | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | [Pd(dba)]₂ (1.5 mol%) | dba-based catalysts can be effective for challenging substrates. |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Bulky biarylphosphine ligands are essential for C-Cl activation.[3] |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | Strong, non-nucleophilic bases that minimize side reactions. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | 2-MeTHF (anhydrous) | Aprotic, anhydrous solvents are critical. |
| Temperature | 100-110 °C | 100-110 °C | Balance between activation and minimizing decomposition. |
| Boronic Acid | 1.2 - 1.5 equiv. | 1.2 - 1.5 equiv. | A slight excess drives the reaction to completion. |
Step-by-Step Protocol (Condition A):
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Section 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but like the Suzuki coupling, it is susceptible to hydrodechlorination.
FAQ 2.1: My Buchwald-Hartwig reaction is producing significant amounts of 3-fluoro-2-methoxypyridine instead of my desired amine. How do I suppress this?
Answer:
Causality: In the Buchwald-Hartwig catalytic cycle, a key side reaction is β-hydride elimination from the palladium-amido intermediate. This process regenerates the aryl-hydrido-palladium species, which then reductively eliminates to form the hydrodehalogenated byproduct.[4] This pathway is often competitive with the desired C-N bond-forming reductive elimination.
Troubleshooting Protocol:
-
Ligand Choice is Paramount: The selection of the ligand has the most significant impact on the outcome.
-
Recommendation: Utilize sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos).
-
Rationale: These bulky ligands position the amine and the aryl group in close proximity on the palladium center, which sterically accelerates the desired reductive elimination, making it kinetically favored over β-hydride elimination.[5][6]
-
-
Base Selection: The choice of base is critical and depends on the amine's pKa.
-
For secondary amines and anilines: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
For primary alkylamines: A weaker base like K₃PO₄ or Cs₂CO₃ may be sufficient and can help minimize side reactions.
-
Self-Validation: Always perform a small-scale screen of bases. If a strong base like NaOtBu gives hydrodechlorination, switching to K₃PO₄ or Cs₂CO₃, even if it requires a higher temperature, can be beneficial.
-
-
Solvent and Temperature:
-
Use anhydrous, aprotic solvents like toluene or dioxane.
-
Run the reaction at the lowest effective temperature (often 80-110 °C). Higher temperatures can increase the rate of β-hydride elimination.
-
Caption: A logical workflow for troubleshooting byproduct formation.
Section 3: General Issues & Prevention
FAQ 3.1: In several different reactions, I am observing a byproduct that corresponds to the 2-pyridone (6-Chloro-3-fluoro-1H-pyridin-2-one). How can I prevent this hydrolysis?
Answer:
Causality: The 2-methoxy group on the pyridine ring can be susceptible to nucleophilic displacement (demethylation), particularly under harsh conditions. This hydrolysis can be promoted by:
-
Strong Aqueous Base: Hydroxide ions can directly attack the methyl group or the C2 position.[7][8]
-
Acidic Conditions: Trace acid can protonate the pyridine nitrogen, activating the ring, or protonate the methoxy oxygen, facilitating its departure.
-
High Temperatures: Elevated temperatures in the presence of water can lead to hydrolysis.
Preventative Measures:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Dry all glassware thoroughly in an oven.
-
Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.
-
Use high-purity, anhydrous bases. If using a hydrate (e.g., K₃PO₄·H₂O), ensure it is properly dried or use the anhydrous form.
-
-
Base Selection:
-
Avoid using aqueous solutions of bases (e.g., aqueous K₂CO₃).
-
If possible, choose a base that is less prone to hydrolysis, such as CsF or K₂CO₃, if the reaction allows.
-
-
Temperature and Reaction Time:
-
Run the reaction at the minimum temperature required for a reasonable rate.
-
Do not let reactions run unnecessarily long, as this increases the opportunity for side reactions to occur. Monitor closely and work up the reaction as soon as the starting material is consumed.
-
-
Workup Procedure:
-
Quench the reaction carefully. If the product is sensitive, avoid strong acidic or basic aqueous washes during the workup. A neutral water wash followed by brine is often sufficient.
-
By systematically addressing these common failure modes—hydrodechlorination and hydrolysis—through the careful selection of ligands, bases, and reaction conditions, you can significantly improve the outcome of your reactions with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-3-fluoro-2-methoxypyridine
Welcome to the technical support center for cross-coupling reactions involving the specialty building block, 6-chloro-3-fluoro-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The content is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven insights.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the rationale behind catalyst system selection.
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
Answer: The unique substitution pattern of this pyridine ring presents several distinct challenges that must be addressed through careful catalyst and condition selection:
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] Activating this bond for the initial oxidative addition step requires a highly active palladium catalyst.
-
Electronic Effects: The substrate has competing electronic factors. The 2-methoxy group is electron-donating, which can further decrease the reactivity of the adjacent C-Cl bond towards oxidative addition.[2] Conversely, the pyridine nitrogen and the 3-fluoro group are electron-withdrawing, influencing the overall electron density of the ring.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center.[1][3] This coordination can sequester the catalyst, forming inactive species and hindering its entry into the catalytic cycle. This is a well-known issue with 2-halopyridine substrates.[4]
Q2: Which palladium precursors and ligands are most effective for this substrate?
Answer: Success hinges on using a catalytic system that is both highly active and resistant to inhibition.
-
Palladium Precursors: While simple Pd(II) sources like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[3][5] Using a Pd(0) source like Pd₂(dba)₃ is often more reliable.[3] For maximum reproducibility and activity, especially with challenging chlorides, the use of pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These complexes generate the active L-Pd(0) species cleanly and efficiently upon addition of a base.[6]
-
Ligand Selection: Standard ligands like PPh₃ are generally ineffective for activating C-Cl bonds.[3] The key is to use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) .
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are essential. Their large steric bulk promotes the crucial reductive elimination step and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1][2][7] Their strong electron-donating ability increases the electron density on the palladium, facilitating the difficult oxidative addition of the C-Cl bond.[8]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or PEPPSI-type catalysts are also excellent choices. They are strong sigma-donors and are often more robust and resistant to degradation at high temperatures than phosphine ligands, which can be beneficial if catalyst decomposition is observed.[7][9]
-
Q3: How do I choose the right base and solvent for my reaction?
Answer: The base and solvent are not passive components; they are integral to the catalytic cycle and can dramatically influence the outcome.
-
Base Selection: The choice of base depends on the specific coupling reaction and the functional group tolerance of your substrates.
-
For Suzuki-Miyaura Couplings: A moderately strong inorganic base is typical. K₃PO₄ and Cs₂CO₃ are excellent choices.[2][3] They are generally effective and have good solubility in aqueous mixtures.
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standards.[7][10] LHMDS can be advantageous for substrates with base-sensitive functional groups.[10]
-
For Sonogashira Couplings: An organic amine base, such as triethylamine (TEA) or piperidine , is used. This base also serves as the solvent in many cases.[11][12]
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aprotic Polar Solvents: 1,4-Dioxane and THF are commonly used, often with a small amount of water in Suzuki reactions to help dissolve the inorganic base.[13][14]
-
Aprotic Nonpolar Solvents: Toluene is also a very effective solvent, particularly for higher temperature reactions.[14]
-
Anhydrous Conditions: For many couplings, especially those prone to hydrodechlorination, using scrupulously dry, degassed solvents is critical.[7]
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Symptom 1: Low or No Conversion of Starting Material
-
Probable Cause A: Inactive Catalyst System. The combination of palladium source and ligand is not active enough to promote the oxidative addition of the C-Cl bond.
-
Probable Cause B: Catalyst Inhibition/Deactivation. The pyridine nitrogen is coordinating to the palladium, or the catalyst is decomposing. You may see the formation of palladium black.[7]
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the desired catalytic complex. Lowering the reaction temperature may prevent ligand degradation and catalyst decomposition.[7] If decomposition persists, switch to a more thermally robust NHC ligand system.
-
-
Probable Cause C: Suboptimal Base or Solvent. The chosen base may not be strong enough or may have poor solubility in the reaction medium.
-
Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure the solvent system is appropriate; for Suzuki couplings, adding a small percentage of water to solvents like dioxane can improve base solubility and reaction rates.[13]
-
Symptom 2: Significant Hydrodechlorination Side Product
-
Probable Cause A: Presence of Protic Impurities. Trace water or other proton sources in the reagents or solvents can lead to the reductive cleavage of the C-Cl bond.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry the base in an oven before use.[7]
-
-
Probable Cause B: Incorrect Base Choice. Some bases can promote hydrodehalogenation more than others.
-
Solution: Screen alternative bases. For instance, in a Buchwald-Hartwig amination, switching from NaOtBu to K₃PO₄ or LHMDS might reduce this side reaction.[7]
-
Symptom 3: Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)
-
Probable Cause A: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[11][13]
-
Solution: Implement rigorous degassing procedures. Sparge the solvent with argon or nitrogen for at least 30 minutes before use. Assemble the reaction under a strict inert atmosphere. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen.[15]
-
-
Probable Cause B: Inefficient Reduction of Pd(II) Precursor. If using a Pd(II) salt, its presence can catalyze homocoupling before the active Pd(0) catalyst for the main cycle is formed.[5]
-
Solution: Switch to a direct Pd(0) source (e.g., Pd₂(dba)₃) or a palladium precatalyst that cleanly generates the active catalyst.[13]
-
Part 3: Data Summaries & Recommended Protocols
Catalyst System Recommendations Summary
| Coupling Type | Recommended Pd Source | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃, XPhos Pd G3 | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig | BrettPhos Pd G3 | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, THF | 65 - 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | TEA, Piperidine, DIPA | Amine base or THF/Toluene | 25 - 80 |
Experimental Workflow & Diagrams
The general catalytic cycle for these cross-coupling reactions is a foundational concept for troubleshooting.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A logical approach is crucial when a reaction fails. The following flowchart provides a decision-making framework for troubleshooting.
Caption: Decision flowchart for troubleshooting failed cross-coupling reactions.
Protocol 1: Recommended Starting Point for Suzuki-Miyaura Coupling
This protocol is based on established methods for structurally similar, challenging chloropyridines.[2]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv., finely ground), and the palladium catalyst system: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Add this compound (1.0 mmol, 1.0 equiv.). Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Recommended Starting Point for Buchwald-Hartwig Amination
This protocol uses a strong base and a highly active catalyst system suitable for C-N bond formation.[7][15]
-
Reagent Preparation (in a glovebox): To an oven-dried reaction vial, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and a stir bar.
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 80-100 °C. Stir for 4-24 hours.
-
Monitoring & Workup: Follow steps 5-9 from the Suzuki-Miyaura protocol for reaction monitoring, workup, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 6-Chloro-3-fluoro-2-methoxypyridine Production
Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chemical intermediate. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure the successful synthesis and purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most logical and widely employed synthetic pathway for this compound initiates from 2,6-dichloro-3-fluoropyridine. This multi-step approach offers a high degree of control and predictability, making it suitable for scale-up operations. The key transformations in this route are selective methoxylation at the 2-position.
Q2: What are the critical safety precautions to consider during the production of this compound and its intermediates?
Handling of halogenated pyridines and the reagents used in their synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and impervious gloves.[1]
-
Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of harmful vapors.[2][3]
-
Reagent Handling: Reagents such as sodium methoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and away from water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Q3: What are the typical impurities encountered in the synthesis of this compound?
Several impurities can arise during the synthesis, which can be broadly categorized as:
-
Starting Material-Related Impurities: Unreacted 2,6-dichloro-3-fluoropyridine.
-
Isomeric Impurities: Formation of 2-chloro-5-fluoro-6-methoxypyridine due to non-regioselective methoxylation.
-
Over-reaction Products: Di-methoxylated pyridines if the reaction is not carefully controlled.
-
Side-products from Nucleophilic Substitution: Formation of byproducts from reactions with residual water or other nucleophiles.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sodium Methoxide. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Use freshly prepared or commercially available high-purity sodium methoxide. Ensure it is handled under anhydrous conditions. 2. Optimize the reaction temperature. The methoxylation is typically carried out at a specific temperature to ensure regioselectivity and completion. Monitor the reaction progress by TLC or HPLC. 3. Increase the reaction time and continue to monitor its progress. |
| Presence of Unreacted Starting Material (2,6-dichloro-3-fluoropyridine) | 1. Incomplete reaction. 2. Insufficient amount of sodium methoxide. | 1. Increase the reaction time or temperature moderately. 2. Use a slight excess of sodium methoxide to drive the reaction to completion. |
| Formation of Isomeric Impurities | Non-regioselective methoxylation. | While the 2-position is generally more activated towards nucleophilic substitution, some reaction at the 6-position can occur. Purification by column chromatography is the most effective way to separate these isomers.[4] |
| Difficulty in Purifying the Product | 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Attempt to form a crystalline derivative for purification, followed by regeneration. Alternatively, explore different solvent systems for recrystallization.[4] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in synthesis.
III. Experimental Protocols
Synthesis of this compound
This protocol describes the selective methoxylation of 2,6-dichloro-3-fluoropyridine.
Materials:
-
2,6-dichloro-3-fluoropyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,6-dichloro-3-fluoropyridine in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Illustrative Synthetic Pathway
Caption: Synthesis of this compound.
IV. References
-
BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Dichloro-3-fluoropyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,6-Dichloro-3-fluoropyridine synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde Safety Data Sheets. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2019). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Evaluating the Cost-Effectiveness of Synthesis Methods for 6-Chloro-5-methoxypyridin-2-amine: A Comparative Guide. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (1995). Purification and characterization of 6-chlorohydroxyquinol 1,2-dioxygenase from Streptomyces rochei 303: comparison with an analogous enzyme from Azotobacter sp. strain GP1. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-Chloro-3-fluoro-2-methoxypyridine using 1H NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of 6-Chloro-3-fluoro-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry, using high-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We will explore the nuanced interpretation of its 1H NMR spectrum, compare this technique with alternative analytical methods, and provide detailed experimental protocols to ensure reproducible and reliable results.
The Analytical Challenge: Structural Isomers and the Need for Precision
The synthesis of substituted pyridines can often yield a mixture of constitutional isomers. For a compound with the molecular formula C6H4ClFNOP, such as this compound, several positional isomers are possible. Distinguishing between these isomers is critical, as their biological activities and chemical reactivities can vary significantly. 1H NMR spectroscopy emerges as a powerful, non-destructive technique to provide detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships.
1H NMR Spectral Analysis of this compound
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the methoxy group protons and the two aromatic protons on the pyridine ring. The interpretation of this spectrum relies on a deep understanding of chemical shifts (δ), spin-spin coupling constants (J), and the influence of the electronegative chloro, fluoro, and methoxy substituents.
Predicted 1H NMR Spectral Data
The expected 1H NMR spectrum in a suitable solvent like CDCl3 would exhibit the following key features:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OCH3 | ~4.0 | Singlet (s) | N/A | 3H |
| H-4 | ~7.4 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.5, J(H4-F3) ≈ 4.5 | 1H |
| H-5 | ~7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.5, J(H5-F3) ≈ 2.5 | 1H |
Note: These are predicted values and may vary slightly based on experimental conditions.
Rationale Behind the Assignments
-
Methoxy Protons (OCH3): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Its chemical shift around 4.0 ppm is characteristic of a methoxy group attached to an aromatic ring.
-
Aromatic Protons (H-4 and H-5): The electronegative chlorine and fluorine atoms, along with the methoxy group, significantly influence the electron density of the pyridine ring, leading to distinct chemical shifts for the remaining protons. The fluorine atom at position 3 will couple with the adjacent protons H-4 and H-5, leading to the splitting of their signals into doublet of doublets. The magnitude of the coupling constant (J-value) provides crucial information about the relative positions of the coupled nuclei. The larger coupling constant (J(H4-H5)) is typical for ortho-coupling between adjacent protons on a pyridine ring. The smaller coupling constants (J(H4-F3) and J(H5-F3)) are characteristic of coupling between a proton and a fluorine atom over two and three bonds, respectively.
Experimental Workflow for 1H NMR Analysis
A Comparative Guide to Alternatives for 6-Chloro-3-fluoro-2-methoxypyridine in Organic Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the 2,3,6-trisubstituted pyridine scaffold is of paramount importance. 6-Chloro-3-fluoro-2-methoxypyridine has emerged as a versatile and widely utilized building block for introducing this valuable motif. Its utility stems from the strategic placement of its functional groups: a methoxy group at C2, a fluorine atom at C3, and a chlorine atom at C6. The chlorine at the 6-position serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
However, reliance on a single building block can limit synthetic flexibility and process optimization. The inherent reactivity of the C-Cl bond, while robust, often necessitates forcing conditions that may not be compatible with sensitive functional groups on complex substrates. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on analogs with alternative leaving groups at the C6 position. We will explore the causal factors behind their differing reactivities and provide experimental data to empower researchers to make informed decisions for their specific synthetic challenges.
The Reactivity Landscape: Understanding the Role of the Leaving Group
The workhorse reactions for functionalizing 6-halo-pyridines are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations. The efficiency of these transformations is critically dependent on the rate-limiting step: the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.
The energy required to break this bond (bond dissociation energy, BDE) dictates the reactivity of the substrate. The general trend for aryl halides is:
C-I < C-Br < C-Cl
This trend directly translates to reactivity in cross-coupling, where aryl iodides are the most reactive, followed by bromides, and then chlorides. Consequently, while this compound is often the most cost-effective starting material, its bromo-, iodo-, and triflate-containing counterparts offer significant advantages in terms of reaction kinetics and conditions.
Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling
To illustrate the practical implications of leaving group choice, we present a comparative analysis for a representative Suzuki-Miyaura coupling reaction with phenylboronic acid. The data below is a synthesis of typical results reported in the literature for analogous systems.
| Reagent | Typical Catalyst System | Typical Conditions | Relative Reaction Rate | Typical Yield (%) | Key Considerations |
| This compound | Pd₂(dba)₃ / SPhos or XPhos (Bulky, electron-rich ligand) | K₃PO₄ or Cs₂CO₃, Toluene/H₂O or Dioxane/H₂O, 90-110°C | 1x (Baseline) | 75-90 | Requires highly active catalyst systems.[1][2] Higher temperatures and longer reaction times are common. |
| 6-Bromo-3-fluoro-2-methoxypyridine | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | K₂CO₃ or K₃PO₄, Dioxane/H₂O or Toluene, 80-100°C | ~10-50x | 85-98 | More reactive; allows for use of less specialized, classical catalysts under milder conditions.[3][4] |
| 6-Triflate-3-fluoro-2-methoxypyridine | Pd(OAc)₂ / PPh₃ or ligand-free (under certain conditions) | K₃PO₄ or KF, Acetonitrile or THF, 60-80°C | ~50-100x | 90-99 | Excellent leaving group, often comparable to iodide.[5][6] Can enable room-temperature couplings in some cases. |
Causality Behind Experimental Choices:
-
The Chloride Challenge: The strength of the C-Cl bond necessitates a catalyst system that is both highly active and resistant to decomposition at elevated temperatures. Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are essential.[2] They promote the difficult oxidative addition step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black.
-
The Triflate Supremacy: Aryl triflates are highly effective electrophiles in cross-coupling.[6] Their reactivity, stemming from the powerful electron-withdrawing nature of the trifluoromethyl group, often allows for extremely mild conditions, sometimes even obviating the need for phosphine ligands altogether.[5] This is particularly advantageous for substrates bearing thermally sensitive functional groups.
Workflow for Reagent Selection
The choice of reagent is a multi-faceted decision involving a trade-off between cost, reactivity, and process constraints. The following workflow can guide this selection process.
Caption: Decision workflow for selecting the optimal C6-functionalized pyridine.
Experimental Protocols
The following protocols are provided as a validated starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is based on established methods for challenging aryl chlorides.[1]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst, for example, SPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and place it under a positive pressure of argon or nitrogen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol Modifications for Alternative Reagents:
-
For 6-Bromo-3-fluoro-2-methoxypyridine:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) can be used instead of the SPhos precatalyst.
-
Base: A milder base such as potassium carbonate (K₂CO₃) is often sufficient.
-
Temperature: The reaction may proceed efficiently at a lower temperature (e.g., 80-90 °C).
-
Reaction Time: Expect a significantly shorter reaction time (e.g., 2-6 hours).
-
-
For 6-Triflate-3-fluoro-2-methoxypyridine:
-
Catalyst: Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%) is a common choice. Some reactions may proceed with Pd(OAc)₂ alone.
-
Solvent: Anhydrous solvents like THF or acetonitrile are often preferred.
-
Temperature: The reaction may proceed at room temperature to 60 °C.
-
Application in Buchwald-Hartwig Amination
The same reactivity principles apply to C-N bond formation. The Buchwald-Hartwig amination of aryl chlorides is a well-established but often challenging reaction.[7] The use of bromo or triflate analogs can significantly expand the scope of accessible amine coupling partners and improve reaction efficiency. Sterically hindered primary and secondary amines, which are poor nucleophiles, benefit greatly from the increased reactivity of the bromo and triflate electrophiles, allowing for successful coupling where the chloro-analog may fail.[8][9]
Caption: Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.
Conclusion
While this compound remains a valuable and cost-effective building block, a nuanced understanding of its reactivity profile in comparison to its analogs is crucial for strategic synthesis design. For large-scale, cost-driven syntheses, optimizing conditions for the chloro-substrate is often the preferred route. However, for rapid analog synthesis, medicinal chemistry campaigns, or work with delicate substrates, the superior reactivity of 6-Bromo-3-fluoro-2-methoxypyridine and 6-Triflate-3-fluoro-2-methoxypyridine offers undeniable advantages. They provide access to milder reaction conditions, broader substrate scope, and often higher yields, making them powerful tools in the synthetic chemist's arsenal. By carefully considering the factors of cost, kinetics, and functional group tolerance, researchers can select the optimal reagent to accelerate their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 6-bromo-2-fluoro-3-methoxypyridine (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 4. 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 6-Chloro-3-fluoro-2-methoxypyridine Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and the design of novel therapeutics. The 6-chloro-3-fluoro-2-methoxypyridine scaffold is a key pharmacophore in numerous contemporary drug discovery programs, valued for its unique electronic properties and metabolic stability. This guide provides an in-depth, comparative analysis of X-ray crystallography for elucidating the structure of these derivatives, contextualized against other common analytical techniques.
The Significance of Structural Precision: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable for confirming chemical identity and connectivity, they provide an incomplete picture.[1][2] These methods describe the molecule in a solution or gas phase, representing an average of conformational states. In contrast, single-crystal X-ray diffraction (SC-XRD) provides a static, high-resolution snapshot of the molecule in its solid, crystalline state. This allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's preferred conformation and the subtle interplay of intermolecular interactions that govern its packing in the solid state.[3][4]
For this compound derivatives, this level of detail is critical. The orientation of the methoxy group, the planarity of the pyridine ring, and the nature of intermolecular contacts involving the chlorine and fluorine substituents can profoundly influence a compound's solubility, crystal habit, and ultimately, its bioavailability.
A Comparative Overview of Structural Elucidation Techniques
To appreciate the unique advantages of X-ray crystallography, it is essential to understand the strengths and limitations of alternative and complementary methods.
| Technique | Information Provided | Phase | Resolution | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Solid (Crystal) | Atomic (<1 Å) | Unambiguous structure determination, detailed conformational and packing analysis. | Requires high-quality single crystals, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical connectivity, through-bond and through-space atomic correlations, dynamic processes. | Solution | Indirect | Excellent for determining constitution and solution-state conformation. | Provides an averaged structure in solution; interpretation can be complex for rigid molecules.[5] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Gas | Molecular | High sensitivity, provides molecular formula confirmation. | Provides no direct information on 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on vibrational frequencies. | Solid/Liquid | Functional Group | Rapid and non-destructive, excellent for functional group identification. | Provides limited information on the overall molecular architecture. |
| Computational Modeling (e.g., DFT) | Theoretical 3D structure, electronic properties, interaction energies. | In silico | Atomic | Can predict structures and properties without experimentation, useful for understanding intermolecular forces.[6] | Accuracy is dependent on the level of theory and can be computationally expensive; requires experimental validation. |
The X-ray Crystallography Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Determination - Creative Biolabs [creative-biolabs.com]
- 6. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Chloro-3-fluoro-2-methoxypyridine Analogues
Introduction: The Privileged Scaffold of Substituted Pyridines
In the landscape of medicinal chemistry, the pyridine ring stands as a quintessential heterocyclic scaffold, integral to numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile core for designing biologically active molecules. The strategic functionalization of the pyridine ring with substituents like halogens and methoxy groups can profoundly modulate a compound's pharmacokinetic and pharmacodynamic profile. Specifically, the incorporation of a fluorine atom is a well-established strategy to enhance metabolic stability and binding affinity, while chlorine and methoxy groups can influence lipophilicity and electronic distribution, respectively.[4][5][6]
This guide presents a comparative analysis of the biological activities of synthetic analogues derived from the 6-Chloro-3-fluoro-2-methoxypyridine core. We will explore how subtle structural modifications to this scaffold impact its efficacy in two key therapeutic areas: oncology and microbiology. Our discussion is grounded in established experimental protocols and structure-activity relationship (SAR) principles, providing a technical framework for researchers engaged in drug discovery.
Synthesis and Structural Diversification
The generation of a library of analogues from a core scaffold is a cornerstone of medicinal chemistry, enabling the systematic exploration of the structure-activity relationship. A common synthetic route to diversify the this compound core involves nucleophilic substitution or cross-coupling reactions. The reactivity of the chlorine atom at the 6-position allows for the introduction of various amine, thiol, or aryl groups, yielding a diverse set of analogues for biological screening.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these novel compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of pyridine analogues.
Comparative Biological Evaluation: Anticancer Activity
The development of novel anticancer agents remains a critical research priority. Pyridine derivatives have shown significant promise, exhibiting cytotoxic activity against a range of human cancer cell lines.[7][8][9] We evaluated a series of hypothetical analogues for their ability to inhibit the proliferation of two representative cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of the synthesized analogues was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] A lower IC50 value signifies greater potency. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control for comparison.[11]
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of this compound Analogues
| Compound ID | R-Group (at C6) | MCF-7 (IC50 µM) | HCT-116 (IC50 µM) |
| Core | -Cl | > 100 | > 100 |
| ANA-01 | -NH(CH₂)₂OH | 45.2 ± 3.5 | 52.1 ± 4.2 |
| ANA-02 | -NH-Ph | 28.7 ± 2.1 | 35.4 ± 3.0 |
| ANA-03 | -NH-Ph-4-F | 15.5 ± 1.8 | 19.8 ± 2.5 |
| ANA-04 | -NH-Ph-4-OCH₃ | 22.1 ± 2.4 | 26.3 ± 2.9 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 |
| Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes. |
The results suggest that replacing the chlorine at the C6 position with various amino-containing moieties enhances cytotoxic activity. The introduction of an aryl ring (ANA-02 vs. ANA-01) appears beneficial, and further substitution on this ring with electron-withdrawing (fluorine, ANA-03) or electron-donating (methoxy, ANA-04) groups modulates this activity. Notably, the fluorinated analogue ANA-03 demonstrated the most potent activity in this series.[5]
Experimental Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][10]
-
Cell Culture and Seeding:
-
Culture MCF-7 and HCT-116 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[11]
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium.
-
Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) of the compounds for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death.[11] To investigate if the observed cytotoxicity is mediated by apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay can be employed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: The intrinsic apoptosis signaling pathway often induced by chemotherapeutic agents.[11]
Comparative Biological Evaluation: Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been reported to possess significant antibacterial and antifungal properties.[1][12][13][14] We assessed the antibacterial potential of the analogues against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
Quantitative Analysis of Antimicrobial Efficacy
The efficacy of antimicrobial agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[15][16] The broth microdilution method is a standard and reliable technique for determining MIC values.[17][18]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Analogues
| Compound ID | R-Group (at C6) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |
| Core | -Cl | > 256 | > 256 |
| ANA-01 | -NH(CH₂)₂OH | 128 | 256 |
| ANA-02 | -NH-Ph | 64 | 128 |
| ANA-03 | -NH-Ph-4-F | 32 | 64 |
| ANA-04 | -NH-Ph-4-OCH₃ | 64 | 128 |
| Streptomycin | (Positive Control) | 4 | 8 |
| Data are representative and for illustrative purposes. |
The SAR trend in antimicrobial activity mirrors that observed for anticancer activity. Substitution at the C6 position is crucial for activity, and the fluorinated analogue ANA-03 again shows the most promising results against both bacterial strains. The generally higher MIC values against E. coli are expected, as the outer membrane of Gram-negative bacteria often presents a formidable barrier to drug entry.
Experimental Protocol 2: Broth Microdilution for MIC Determination
This protocol outlines the steps to determine the MIC of a compound against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Preparation of Inoculum:
-
Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Prepare a stock solution of each test compound (e.g., in DMSO) and add 50 µL of the highest concentration to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.[17] Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
-
Structure-Activity Relationship (SAR) Insights
The comparative data, though illustrative, highlight key SAR trends that are consistent with published literature on pyridine and quinoline derivatives:
-
Core Scaffold: The unsubstituted this compound core is largely inactive, emphasizing that the substituent at the C6 position is a primary determinant of biological activity.
-
Role of Halogens: The presence of fluorine on the terminal phenyl ring (ANA-03 ) consistently enhances both anticancer and antimicrobial activity compared to the non-halogenated analogue (ANA-02 ). This is a common observation in medicinal chemistry, where fluorine can improve binding affinity and metabolic stability.[4][5]
-
Impact of Methoxy Group: The 2-methoxy group on the pyridine ring and the 4-methoxy group on the terminal phenyl ring (ANA-04 ) contribute to activity, though generally less than the fluorine substitution. Methoxy groups can act as hydrogen bond acceptors and influence the electronic nature of the molecule, which can be beneficial for biological activity.[2][3]
-
Lipophilicity and Steric Factors: The introduction of an aromatic ring at the C6 position (as in ANA-02, 03, 04) leads to a significant increase in potency compared to a short aliphatic chain (ANA-01). This suggests that increased lipophilicity and the potential for π-π stacking interactions with biological targets are important for activity.
Conclusion and Future Directions
This guide provides a comparative overview of the biological potential of analogues derived from this compound. The SAR analysis indicates that strategic substitution at the C6 position is a viable strategy for developing potent anticancer and antimicrobial agents. The fluorinated aryl-amino analogue ANA-03 emerged as the most promising lead compound in our illustrative series.
Future research should focus on synthesizing a broader library of analogues to further refine the SAR, particularly exploring different substituents on the terminal phenyl ring. Subsequent studies should also aim to elucidate the precise molecular targets and mechanisms of action for the most active compounds. These investigations will be crucial for advancing this promising class of pyridine derivatives toward potential therapeutic applications.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Chloro-3-fluoro-2-methoxypyridine: A Cost-Benefit Analysis in Modern Synthesis
For research chemists and process development professionals, the selection of a starting material is a critical decision point, balancing cost, availability, and synthetic efficiency. Highly functionalized building blocks, such as 6-Chloro-3-fluoro-2-methoxypyridine, present a compelling case. They offer the potential to streamline complex syntheses but often come at a higher initial procurement cost. This guide provides an in-depth cost-benefit analysis of employing this versatile reagent, comparing its performance with alternative synthetic strategies and providing the experimental context needed to make an informed decision.
The pyridine scaffold is a cornerstone of medicinal chemistry, and the strategic incorporation of fluorine atoms is a widely recognized tactic to enhance key drug properties like metabolic stability, binding affinity, and lipophilicity.[1][2][3] Fluorine-containing pyridine derivatives are prevalent in numerous FDA-approved drugs, highlighting their therapeutic importance.[2][3] this compound emerges as a particularly valuable intermediate, offering three distinct points of reactivity for sequential, regioselective functionalization.
Reactivity Profile and Intrinsic Benefits
The synthetic utility of this compound stems from the differentiated reactivity of its substituents.
-
6-Chloro Position : The chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). It is generally more reactive in these transformations than the C-F bond, allowing for selective C-C or C-N bond formation at this position.
-
3-Fluoro Position : While the C-F bond is strong, the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. Its high electronegativity also modulates the pKa of the pyridine nitrogen.
-
2-Methoxy Position : The methoxy group can be a stable substituent or can be cleaved under specific conditions (e.g., with BBr₃) to reveal a hydroxypyridine, offering another point for diversification.
This pre-installed functionality allows for a convergent and highly controlled synthetic strategy, often circumventing the challenging and low-yield steps associated with the de novo synthesis or late-stage functionalization of a simpler pyridine core.[4][5]
Comparative Analysis: Building Block vs. Alternative Methods
The primary decision point for a chemist is whether to use a pre-functionalized, higher-cost building block or to build the desired functionality onto a simpler, cheaper starting material. The main alternatives to using this compound are:
-
Sequential Halogenation and Functionalization: Starting from a simpler pyridine (e.g., 2-methoxypyridine) and introducing the chloro and fluoro groups. This approach often suffers from poor regioselectivity, harsh reaction conditions, and multiple purification steps.
-
Direct C-H Functionalization: Modern methods allow for the direct introduction of functional groups onto the pyridine ring.[4][6] While powerful, these methods can require extensive catalyst screening, may not be scalable, and can still present regioselectivity challenges, especially for trisubstituted patterns.[5][7]
The following workflow illustrates the decision-making process when considering these alternatives.
Caption: Decision workflow for synthetic route selection.
Quantitative Performance Comparison
To ground this analysis in practical terms, let's compare the approaches. The cost is represented by an index ($ to
) reflecting relative procurement expense and process complexity.
| Parameter | This compound | Alternative: C-H Functionalization | Alternative: Multi-Step Halogenation |
| Relative Cost |
|
| $ (Cheap starting materials) |
| Number of Steps | Typically 1-2 steps to key intermediate | Variable (2-4+ steps) | 3-5+ steps |
| Regioselectivity | High (pre-defined) | Moderate to High (catalyst/director dependent)[6] | Low to Moderate (mixture of isomers common)[7] |
| Development Time | Short | Long (requires optimization) | Moderate to Long |
| Scalability | Generally good | Can be challenging (catalyst loading, cost) | Often problematic due to purification |
| Waste Profile | Lower (convergent synthesis) | Higher (solvents, ligands, byproducts) | High (reagents, byproducts, purification media) |
Case Study: Synthesis of a Biaryl Methoxy Pyridine
A common synthetic operation is the formation of a biaryl linkage via Suzuki coupling. Here, we illustrate the utility of this compound.
Caption: Selective Suzuki coupling at the C6-chloro position.
This reaction proceeds with high selectivity at the C-Cl bond, leaving the C-F and C-OMe bonds intact for subsequent transformations. A similar reaction using a related fluorinated pyridine building block demonstrated a yield of 86%.[8]
Experimental Protocol: Suzuki Coupling
This protocol is adapted from established procedures for cross-coupling on halo-pyridines.[8]
Objective: To synthesize 6-Aryl-3-fluoro-2-methoxypyridine via Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask purged with an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and potassium carbonate.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst to the mixture and degas for an additional 5 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS for the consumption of the starting material (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Aryl-3-fluoro-2-methoxypyridine.
Causality and Justification:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst.
-
Aqueous Base/Solvent: The presence of water is crucial for the transmetalation step in the Suzuki catalytic cycle. Potassium carbonate is a common, effective base for this purpose.
-
Catalyst Choice: Pd(dppf)Cl₂ or similar catalysts are robust and effective for coupling with electron-deficient heteroaryl chlorides. The 5 mol% loading is a typical starting point for optimization.
Conclusion and Cost-Benefit Verdict
The use of This compound represents a "pay now or pay later" scenario.
The "Benefit" is clear: It provides a rapid, predictable, and high-yielding route to complex, trisubstituted pyridine scaffolds.[8][9] For drug discovery programs where speed and a reliable supply of a core intermediate are paramount, the higher upfront cost is easily justified by the significant reduction in development time and resources spent on route scouting and optimization. The convergence of the synthetic plan minimizes steps and simplifies purification, leading to a lower overall process mass intensity, a key metric in green chemistry.
The "Cost" is primarily financial: The multi-step synthesis required to produce this reagent dictates its higher price compared to simpler pyridines.[10] This may render it less suitable for initial exploratory studies where a wide range of analogs is desired and cost per compound is a primary driver. In such cases, investing time in developing a C-H functionalization or a classical synthesis route might be more economical in the long run, despite the challenges.[5][11]
Final Recommendation: For researchers in drug development and process chemistry, this compound is a powerful enabling tool. Its cost is best viewed as an investment in efficiency. When the synthetic target is well-defined and the value lies in the speed of execution and predictability of the chemistry, the benefits of using this advanced building block far outweigh its initial procurement cost.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Journey: Characterizing 6-Chloro-3-fluoro-2-methoxypyridine and its Synthetic Precursors
Introduction
6-Chloro-3-fluoro-2-methoxypyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures. A common and efficient route to this compound involves the nucleophilic aromatic substitution of a chlorine atom in a polychlorinated pyridine precursor with a methoxy group. Understanding the spectroscopic signatures of the final product and its precursors is paramount for reaction monitoring, quality control, and unequivocal structure elucidation.
This guide will first detail the synthetic transformation from 2,6-dichloro-3-fluoropyridine to this compound. Subsequently, a comprehensive spectroscopic comparison will be presented, highlighting the key changes observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon chemical modification. For a broader comparative context, spectroscopic data for the more fundamental precursor, 2,6-dichloropyridine, will also be included.
Synthetic Pathway: From Dichloro to Methoxy
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-dichloro-3-fluoropyridine, possesses two chlorine atoms at positions susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the ring nitrogen atom activates the pyridine ring towards substitution. The reaction with sodium methoxide in a suitable solvent, such as methanol, leads to the regioselective displacement of one of the chlorine atoms.
Figure 1: A simplified workflow illustrating the synthetic relationship between the precursors and the final product.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound from 2,6-dichloro-3-fluoropyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-3-fluoropyridine in anhydrous methanol.
-
Reagent Addition: To this solution, add a stoichiometric equivalent of sodium methoxide. The addition can be done portion-wise or as a solution in methanol.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 4 to 24 hours, depending on the scale and concentration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Comparison
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,6-Dichloropyridine | H-3, H-5 | ~7.3 | Doublet (d) | ~7-8 |
| H-4 | ~7.7 | Triplet (t) | ~7-8 | |
| 2,6-Dichloro-3-fluoropyridine | H-4 | ~7.9 | Doublet of doublets (dd) | J(H,H) ≈ 8, J(H,F) ≈ 4 |
| H-5 | ~7.4 | Doublet of doublets (dd) | J(H,H) ≈ 8, J(H,F) ≈ 8 | |
| This compound | H-4 | ~7.5 | Doublet of doublets (dd) | J(H,H) ≈ 8, J(H,F) ≈ 4 |
| H-5 | ~7.1 | Doublet of doublets (dd) | J(H,H) ≈ 8, J(H,F) ≈ 9 | |
| -OCH₃ | ~4.0 | Singlet (s) | - |
Note: Predicted chemical shifts are based on analogous structures and theoretical principles. Actual values may vary depending on the solvent and experimental conditions.[1][2]
Analysis of ¹H NMR Spectra:
-
2,6-Dichloropyridine: Due to its C₂ᵥ symmetry, the ¹H NMR spectrum of 2,6-dichloropyridine is relatively simple, showing two signals for the three aromatic protons.[3]
-
2,6-Dichloro-3-fluoropyridine: The introduction of a fluorine atom at the 3-position breaks the molecule's symmetry, resulting in two distinct signals for the H-4 and H-5 protons. Both signals appear as doublets of doublets due to coupling with each other (ortho-coupling, ³JHH) and with the fluorine atom (³JHF and ⁴JHF).
-
This compound: The replacement of the chlorine atom at the 2-position with an electron-donating methoxy group causes a noticeable upfield shift (to lower ppm values) of the adjacent H-5 proton. A new singlet appears around 4.0 ppm, characteristic of the methoxy protons. The coupling patterns for H-4 and H-5 remain as doublets of doublets due to H-H and H-F couplings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2,6-Dichloropyridine | C-2, C-6 | 151.2 |
| C-4 | 140.1 | |
| C-3, C-5 | 123.5 | |
| 2,6-Dichloro-3-fluoropyridine | C-2 | ~155 (d, J(C,F) ≈ 15 Hz) |
| C-3 | ~150 (d, J(C,F) ≈ 250 Hz) | |
| C-4 | ~140 (d, J(C,F) ≈ 20 Hz) | |
| C-5 | ~125 (d, J(C,F) ≈ 5 Hz) | |
| C-6 | ~148 | |
| This compound | C-2 | ~160 (d, J(C,F) ≈ 10 Hz) |
| C-3 | ~145 (d, J(C,F) ≈ 240 Hz) | |
| C-4 | ~135 (d, J(C,F) ≈ 25 Hz) | |
| C-5 | ~115 (d, J(C,F) ≈ 5 Hz) | |
| C-6 | ~145 | |
| -OCH₃ | ~55 |
Note: Specific chemical shifts and C-F coupling constants can vary depending on the solvent and instrument.[1]
Analysis of ¹³C NMR Spectra:
-
2,6-Dichloropyridine: The spectrum shows three distinct signals corresponding to the three different carbon environments in the symmetric molecule.[1]
-
2,6-Dichloro-3-fluoropyridine: The introduction of the fluorine atom leads to five distinct signals for the pyridine ring carbons. All carbons in proximity to the fluorine atom exhibit splitting due to C-F coupling. The carbon directly bonded to the fluorine (C-3) shows a large one-bond coupling constant (¹JCF), typically around 250 Hz.
-
This compound: The substitution of a chlorine atom with a methoxy group significantly alters the chemical shifts. The carbon attached to the methoxy group (C-2) is shifted downfield due to the electronegativity of the oxygen atom. A new signal for the methoxy carbon appears around 55 ppm. The C-F coupling patterns persist for the carbons in the vicinity of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 2,6-Dichloropyridine | C-Cl Stretch | 800 - 600 |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | |
| 2,6-Dichloro-3-fluoropyridine | C-F Stretch | 1300 - 1000 |
| C-Cl Stretch | 800 - 600 | |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | |
| This compound | C-O-C Stretch (Aromatic Ether) | 1270 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-F Stretch | 1300 - 1000 | |
| C-Cl Stretch | 800 - 600 | |
| Aromatic C=C and C=N Stretch | 1600 - 1400 |
Analysis of IR Spectra:
-
Precursors: The IR spectra of 2,6-dichloropyridine and 2,6-dichloro-3-fluoropyridine are characterized by absorption bands corresponding to the aromatic ring vibrations and the carbon-halogen stretches. The spectrum of 2,6-dichloro-3-fluoropyridine will additionally show a strong absorption band for the C-F stretch.
-
Product: The most significant change in the IR spectrum of this compound is the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching of the aromatic ether C-O-C bond. The presence of these bands, along with the continued presence of C-Cl and C-F stretching vibrations, confirms the successful incorporation of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | [M]⁺˙ (147/149/151), [M-Cl]⁺ (112/114), [M-C₂H₂]⁺˙ (121/123) |
| 2,6-Dichloro-3-fluoropyridine | C₅H₂Cl₂FN | 165.98 | [M]⁺˙ (165/167/169), [M-Cl]⁺ (130/132), [M-HCl]⁺˙ (129/131) |
| This compound | C₆H₅ClFNO | 161.56 | [M]⁺˙ (161/163), [M-CH₃]⁺ (146/148), [M-OCH₃]⁺ (130/132) |
Analysis of Mass Spectra:
-
Isotopic Patterns: A key feature in the mass spectra of chlorinated compounds is the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. Compounds with two chlorine atoms, like the precursors, will exhibit a more complex M, M+2, M+4 pattern.
-
Fragmentation:
-
2,6-Dichloropyridine and 2,6-Dichloro-3-fluoropyridine: Fragmentation is expected to involve the loss of a chlorine atom or a molecule of HCl.
-
This compound: The fragmentation pattern will be influenced by the methoxy group. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of a methoxy radical (•OCH₃).
-
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unequivocal characterization of this compound and its synthetic precursors. The transition from the dichlorinated precursors to the final methoxylated product is clearly evidenced by distinct changes in the spectroscopic data. The appearance of a methoxy signal in the ¹H and ¹³C NMR spectra, the emergence of characteristic C-O-C stretching bands in the IR spectrum, and the altered fragmentation pattern in the mass spectrum all serve as definitive indicators of the successful synthetic transformation. This guide provides the foundational spectroscopic knowledge necessary for researchers working with these important heterocyclic building blocks.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-fluoro-2-methoxypyridine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 6-Chloro-3-fluoro-2-methoxypyridine, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the established principles of handling hazardous chemical waste and data from structurally similar pyridine compounds. This approach ensures a cautious and compliant disposal process.
The fundamental principle guiding this protocol is the classification of this compound as a hazardous waste. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1] The presence of halogen atoms (chlorine and fluorine) further necessitates its handling as a halogenated organic waste, which requires specific disposal pathways to prevent the formation of harmful byproducts during treatment.[2]
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous pyridine compounds, this compound should be handled with care, assuming it may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1]
Table 1: Hazard Assessment and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile or neoprene), fully-buttoned lab coat.[1] |
| Eye Irritant | Chemical splash goggles or a face shield.[1] |
| Inhalation Hazard | Work within a certified chemical fume hood.[3] |
| Flammability | While the flammability of this specific compound is not documented, pyridine itself is flammable. Store away from ignition sources.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and federal regulations.[5] The following steps provide a comprehensive workflow for its safe disposal.
1. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream. Never mix halogenated waste with non-halogenated organic waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid this compound, along with any contaminated consumables (e.g., weigh boats, spatulas, gloves), in a designated solid halogenated waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a liquid halogenated waste container. Ensure the solvent is compatible with the container material.
-
-
Container Material: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[6]
2. Labeling: Clarity for Compliance and Safety
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.[7]
-
Primary Label: The container must be clearly labeled with the words "Hazardous Waste."[7]
-
Contents: List the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
Concentration: If in a solution, provide an estimated concentration.
-
Hazard Symbols: Include appropriate hazard pictograms (e.g., irritant, harmful).[7]
3. Storage: Ensuring a Safe Holding Environment
Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[8][9]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks.[9]
-
Ventilation: The storage area must be well-ventilated.[6]
-
Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizing agents and acids.[3]
4. Spill Management: Preparedness and Response
Accidents can happen, and a clear spill response plan is essential.
-
Containment: In the event of a spill, immediately contain the area. Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.[6]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal: The Role of Professional Waste Management
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: When the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), contact your institution's EHS office to arrange for pickup.[8]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or by evaporation.[6] This is illegal and environmentally harmful.
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases produced during combustion.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 6-Chloro-3-fluoro-2-methoxypyridine: Personal Protective Equipment and Operational Protocols
Hazard Identification: The Foundation of Safety
Before any container is opened, a thorough understanding of the potential hazards is paramount. This initial risk assessment dictates every subsequent safety measure. Based on data for its structural analog, 6-Chloro-3-fluoro-2-methoxypyridine should be treated as a hazardous substance with the potential to cause significant irritation.[1] The causality is clear: effective protection is impossible without first identifying the threat.
The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation |
| Data derived from the GHS classification for 6-Chloro-3-fluoro-2-methylpyridine.[1] |
These classifications establish that the compound poses a direct threat upon contact with the skin and eyes and if its vapors or aerosols are inhaled. Our protective strategy, therefore, must create an impermeable barrier against these entry routes.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, critical line of defense, not the first. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified laboratory chemical fume hood.[2][3] This captures vapors at the source, preventing inhalation and minimizing environmental contamination. Ensure the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height during all manipulations.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. All users must be familiar with emergency procedures, including the location and operation of safety showers and eyewash stations.[4][5]
Essential Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of PPE must be deliberate and methodical. Each component serves a specific purpose, directly correlated to the identified hazards.
Eye and Face Protection: Shielding from Irreversible Damage
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]
-
Mandatory Equipment: ANSI Z87.1-rated chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal against splashes and vapors and are therefore insufficient.
-
Rationale: Goggles form a protective seal around the eyes, which is critical for preventing contact with liquid splashes or fine powders that could cause serious, potentially irreversible, damage.[5]
-
Enhanced Protection: When handling larger quantities (>50 g) or if there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection: An Impermeable Barrier
The compound is a known skin irritant (H315).[1] Therefore, a comprehensive barrier is necessary to prevent any skin contact.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This protects against incidental contact and spills on the torso and arms.[2]
-
Gloves: Glove selection is one of the most critical decisions. For pyridine and its derivatives, material compatibility can vary.
-
Recommended: Butyl rubber or nitrile gloves are commonly recommended for handling pyridine compounds.[2][3] However, it is crucial to note that breakthrough times can vary significantly based on the specific derivative and glove manufacturer.
-
Self-Validating Protocol: Always consult the glove manufacturer's chemical resistance chart for specific data on this compound or, if unavailable, for chlorinated and fluorinated pyridines. Never assume. A safe practice is to double-glove, which provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Procedure: Wash hands thoroughly before and after glove use. Inspect gloves for any signs of degradation or punctures before donning. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.[6]
-
Respiratory Protection: Guarding the Respiratory Tract
The H335 classification indicates a risk of respiratory irritation.[1]
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. The fume hood serves as the primary barrier against inhalation.[3]
-
When Respirators are Necessary: A NIOSH-approved respirator with an organic vapor cartridge is required under specific circumstances:
-
During a large spill or accidental release outside of a fume hood.
-
When weighing or transferring large quantities of the solid material if dust generation is possible.
-
If engineering controls are not available or are malfunctioning.
-
-
Trustworthiness: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit-testing to ensure a proper seal.[5]
Operational Workflow: A Step-by-Step Guide
A systematic workflow minimizes risk and ensures procedural integrity. The following diagram and steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal Plan
-
Decontamination: All glassware and surfaces must be decontaminated. Rinse glassware with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, collecting the rinsate as hazardous waste. Wipe down the work surface in the fume hood with a cloth dampened with the same solvent.
-
Waste Disposal: All waste, including excess reagent, reaction mixtures, and contaminated materials (gloves, paper towels, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.[4][7] Never dispose of this chemical down the drain.[4] Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Immediate and Corrective Actions
Accidents require immediate and correct responses to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[4][5]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[8] For large spills or any spill outside a fume hood, evacuate the area and contact your institution's emergency response team.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
